(1-Aminocyclohexyl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-aminocyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7(6-9)4-2-1-3-5-7/h9H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPLLINNMXFNQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328302 | |
| Record name | (1-aminocyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4313-56-8 | |
| Record name | (1-aminocyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-AMINO-1-(HYDROXYMETHYL)CYCLOHEXANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (1-Aminocyclohexyl)methanol from Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of (1-aminocyclohexyl)methanol, a valuable bifunctional molecule, from the readily available starting material, cyclohexanone. This document outlines the core synthetic strategy, encompassing detailed experimental protocols for the key transformations, and presents relevant quantitative data from analogous chemical reactions to inform experimental design and execution.
Synthetic Strategy Overview
The most established and practical synthetic route for the preparation of this compound from cyclohexanone is a two-step process:
-
Strecker Synthesis: The initial step involves the formation of the α-aminonitrile intermediate, 1-aminocyclohexanecarbonitrile, from cyclohexanone. This is achieved through the Strecker synthesis, a one-pot, three-component reaction between a ketone (cyclohexanone), ammonia, and a cyanide source.
-
Nitrile Reduction: The subsequent step is the reduction of the nitrile group in 1-aminocyclohexanecarbonitrile to a primary amine, which concurrently transforms the molecule into the desired this compound. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this transformation.
The overall synthetic pathway is depicted below:
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are adapted from established methodologies for analogous transformations and should be considered as a starting point for optimization.
Step 1: Synthesis of 1-Aminocyclohexanecarbonitrile (Strecker Synthesis)
The Strecker synthesis is a classic and efficient method for the preparation of α-aminonitriles. This procedure utilizes readily available and safer cyanide salts in place of highly toxic hydrogen cyanide gas.[1]
Reaction: Cyclohexanone + NH₃ + NaCN → 1-Aminocyclohexanecarbonitrile + NaOH
Experimental Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and an addition funnel.
-
Reagent Preparation: Prepare a solution of sodium cyanide (NaCN, 1.1 eq) and ammonium chloride (NH₄Cl, 1.2 eq) in aqueous ammonia (a concentration of 25-30% is suitable).
-
Reaction Execution: To the stirred solution of NaCN and NH₄Cl in aqueous ammonia, add cyclohexanone (1.0 eq) dropwise from the addition funnel at room temperature. The rate of addition should be controlled to maintain the reaction temperature below 40 °C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Isolation: Upon completion, extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-aminocyclohexanecarbonitrile. The product can be further purified by vacuum distillation or recrystallization if necessary.
Step 2: Reduction of 1-Aminocyclohexanecarbonitrile to this compound
The reduction of the nitrile to a primary amine is a crucial step to yield the final product. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation.[2]
Reaction: 1-Aminocyclohexanecarbonitrile + LiAlH₄ → this compound
Experimental Procedure:
-
Reaction Setup: In a fume hood, equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in the reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Dissolve the 1-aminocyclohexanecarbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the addition funnel. The addition should be performed at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the reaction mixture at reflux for 4-8 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the disappearance of the starting nitrile.
-
Workup and Isolation: After the reaction is complete, cool the flask in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. A white precipitate of aluminum salts will form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to afford the pure this compound.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of α-aminonitriles and their subsequent reduction, based on analogous procedures found in the literature. Actual yields for the synthesis of this compound may vary and should be optimized.
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Strecker Synthesis | Ketone, NH₄Cl, NaCN | Water/Ammonia | 25-40 | 12-24 | 70-90 | |
| 2 | Nitrile Reduction | α-Aminonitrile, LiAlH₄ | THF | Reflux | 4-8 | 60-85 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the cyclohexyl protons, the methylene protons of the CH₂OH group, and exchangeable protons for the NH₂ and OH groups.
-
¹³C NMR: The spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the quaternary carbon attached to the amino and hydroxymethyl groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for O-H and N-H stretching (typically a broad band in the range of 3200-3600 cm⁻¹), C-H stretching (around 2850-2950 cm⁻¹), and C-O stretching (around 1050 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.
Safety Considerations
-
Sodium Cyanide (NaCN): Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which will liberate toxic hydrogen cyanide gas.
-
Lithium Aluminum Hydride (LiAlH₄): A highly reactive and flammable solid. It reacts violently with water and other protic solvents. All manipulations should be carried out under an inert atmosphere in anhydrous solvents.
-
Solvents: Diethyl ether and tetrahydrofuran (THF) are flammable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing these procedures.
This guide provides a foundational framework for the synthesis of this compound. Researchers should consult relevant literature and perform appropriate risk assessments before undertaking any experimental work.
References
Spectroscopic Data of (1-Aminocyclohexyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of predicted spectroscopic data for (1-Aminocyclohexyl)methanol, a compound of interest in various research and development sectors. Due to the limited availability of public experimental spectra, this document focuses on high-quality predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their laboratory work. This guide aims to serve as a valuable resource for the characterization and analysis of this compound.
Introduction
This compound is a bifunctional organic molecule containing both a primary amine and a primary alcohol functional group attached to a cyclohexane ring. This structure makes it a versatile building block in medicinal chemistry and materials science. Accurate spectroscopic data is crucial for its identification, purity assessment, and structural elucidation in various applications. This document compiles predicted spectroscopic data and outlines the standard methodologies for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. It is important to note that these values are computationally generated and should be confirmed by experimental analysis.
Predicted ¹H NMR Data
Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.45 | s | 2H | -CH₂OH |
| ~2.50 | br s | 3H | -NH₂, -OH |
| ~1.20 - 1.60 | m | 10H | Cyclohexyl -CH₂- |
Note: The chemical shifts of protons attached to heteroatoms (N-H and O-H) can be broad and their positions can vary depending on solvent, concentration, and temperature. Addition of D₂O would likely cause the signals at ~2.50 ppm to disappear.
Predicted ¹³C NMR Data
Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~70.0 | -CH₂OH |
| ~55.0 | C-NH₂ |
| ~35.0 | Cyclohexyl CH₂ |
| ~25.0 | Cyclohexyl CH₂ |
| ~21.0 | Cyclohexyl CH₂ |
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray (ESI+)
| m/z | Ion |
| 130.1226 | [M+H]⁺ |
| 152.1045 | [M+Na]⁺ |
| 112.1121 | [M+H-H₂O]⁺ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Strong, Broad | O-H stretch (alcohol), N-H stretch (primary amine) |
| 2925, 2855 | Strong | C-H stretch (aliphatic) |
| 1650 - 1580 | Medium | N-H bend (primary amine) |
| 1450 | Medium | C-H bend (scissoring) |
| 1050 | Strong | C-O stretch (primary alcohol) |
Experimental Protocols
The following are generalized protocols for acquiring NMR, IR, and MS spectra for a compound such as this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
3.1.2. ¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals and analyze the chemical shifts and coupling patterns.
3.1.3. ¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Use a standard proton-decoupled ¹³C NMR pulse sequence.
-
Set acquisition parameters for a wider spectral width and a longer acquisition time compared to ¹H NMR. A relaxation delay of 2-5 seconds is common.
-
A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Process the FID, phase the spectrum, and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is common for liquid and solid samples.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small drop of liquid this compound or a small amount of the solid powder directly onto the ATR crystal.
-
Pressure Application: If the sample is a solid, apply gentle pressure using the built-in press to ensure good contact with the crystal.
-
Sample Spectrum: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
This protocol is for Electrospray Ionization (ESI) in positive ion mode, which is suitable for analyzing amines.
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water with 0.1% formic acid to promote protonation.
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters, including the capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas flow rate and temperature.
-
Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant adducts or fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data for this compound, which can aid in its preliminary identification and characterization. The included experimental protocols offer a practical framework for researchers to obtain empirical data. It is recommended that the predicted data presented herein be verified through laboratory experimentation to ensure the highest degree of accuracy for any research or development application.
An In-depth Technical Guide to (1-Aminocyclohexyl)methanol: Physicochemical Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Aminocyclohexyl)methanol is a cycloaliphatic amino alcohol that serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structural features, combining a primary amine and a primary alcohol on a cyclohexane ring, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules and novel chemical entities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis, purification, and analysis, tailored for professionals in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The key properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | --INVALID-LINK--[1] |
| Molecular Weight | 129.20 g/mol | --INVALID-LINK--[1] |
| Appearance | Pale yellow to colorless oil/liquid | --INVALID-LINK--[2] |
| Boiling Point | 111 to 115 °C at 13 Torr | --INVALID-LINK--[2] |
| Melting Point | Not available for the free base. The hydrochloride salt has a melting point of 162-164 °C. | --INVALID-LINK--[3] |
| Density (Predicted) | 0.986 ± 0.06 g/cm³ at 20 °C | --INVALID-LINK--[2] |
| Solubility | Miscible with water, ethanol, and methanol. | --INVALID-LINK--, --INVALID-LINK--[4] |
Chemical and Spectroscopic Properties
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 4313-56-8 | --INVALID-LINK--[1] |
| pKa (Predicted) | Not available. | |
| ¹H NMR Spectrum | No experimental spectrum available in the searched literature. | |
| ¹³C NMR Spectrum | No experimental spectrum available in the searched literature. | |
| IR Spectrum | No experimental spectrum available in the searched literature. |
Experimental Protocols
Detailed and reliable experimental procedures are critical for the successful synthesis and purification of this compound.
Synthesis of this compound via Reduction of 1-Aminocyclohexanecarbonitrile
A common and effective method for the synthesis of this compound is the reduction of 1-aminocyclohexanecarbonitrile.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an argon or nitrogen atmosphere.
-
Addition of Starting Material: Dissolve 1-aminocyclohexanecarbonitrile in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for several hours to ensure the complete reduction of the nitrile group.
-
Quenching and Work-up: Cool the reaction mixture in an ice bath. Cautiously and sequentially, add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous sodium hydroxide solution, and then more water.
-
Isolation: Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF.
-
Purification: Combine the filtrate and the washings. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Vacuum Distillation
The crude product can be purified by vacuum distillation to obtain a colorless, pure liquid.
Workflow for Purification of this compound
Caption: General workflow for the purification of this compound.
Detailed Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Use a round-bottom flask of an appropriate size for the crude product.
-
Distillation: Heat the flask gently using a heating mantle. Collect any low-boiling impurities as a forerun.
-
Product Collection: Collect the main fraction of this compound at the appropriate boiling point and pressure (e.g., 111-115 °C at 13 Torr).[2]
-
Storage: Store the purified product under an inert atmosphere to prevent degradation.
Analytical Methods
Accurate and reliable analytical methods are essential for confirming the identity and purity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of this compound, derivatization is often necessary to improve its chromatographic properties.
Workflow for GC-MS Analysis of this compound
Caption: General workflow for the GC-MS analysis of this compound.
General Protocol:
-
Derivatization (Silylation): To a dry sample of this compound in a vial, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in an appropriate solvent (e.g., acetonitrile). Heat the mixture to ensure complete derivatization.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Conditions: Use a suitable capillary column (e.g., a non-polar or medium-polarity column). Program the oven temperature to achieve good separation.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode.
-
-
Data Analysis: Identify the derivatized this compound based on its retention time and the fragmentation pattern in the mass spectrum.
Biological Activity and Applications in Drug Development
While specific biological activities or signaling pathway involvements for this compound itself are not extensively documented in publicly available literature, its structural motif is present in various compounds with pharmacological relevance. It is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, related aminocyclohexyl-containing structures have been investigated as intermediates for novel inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a target for anti-inflammatory drugs.[5][6]
The amino alcohol functionality allows for a variety of chemical modifications, making it a versatile scaffold for generating libraries of compounds for biological screening.
Conclusion
This compound is a valuable chemical intermediate with properties that make it suitable for a range of synthetic applications, particularly in the field of medicinal chemistry. This guide has provided a summary of its key physicochemical properties, detailed experimental protocols for its synthesis and purification, and an overview of relevant analytical techniques. While direct biological data on the compound is limited, its utility as a building block for pharmacologically active molecules is evident. Further research into the biological effects of derivatives of this compound may lead to the discovery of novel therapeutic agents.
References
(1-Aminocyclohexyl)methanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 4313-56-8 IUPAC Name: (1-aminocyclohexyl)methanol
This technical guide provides an in-depth overview of this compound, a versatile building block with applications in organic synthesis and drug discovery. The document covers its chemical identity, physical properties, synthesis, and spectral characterization, and explores its potential in medicinal chemistry.
Chemical and Physical Properties
This compound is a primary amino alcohol with a cyclohexyl backbone. Its hydrochloride salt is also commercially available. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 4313-56-8 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₁₅NO | [2] |
| Molecular Weight | 129.20 g/mol | [2] |
| Boiling Point | 212 °C at 760 mmHg | [3] |
| Melting Point (HCl salt) | 162-164 °C | [4] |
| Density | 0.986 g/cm³ | [3] |
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt.
Synthesis and Experimental Protocols
A plausible and efficient synthetic route to this compound involves the reduction of 1-aminocyclohexanecarbonitrile. This precursor can be synthesized via the Strecker reaction from cyclohexanone. The nitrile group can then be reduced to a primary amine, and the accompanying functional group transformed into a hydroxymethyl group. Two primary methods for the reduction of the nitrile are catalytic hydrogenation and reduction with metal hydrides.
Logical Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Reduction of 1-Aminocyclohexanecarbonitrile via Catalytic Hydrogenation
This protocol is a general procedure for the reduction of nitriles to primary amines using a Raney Nickel catalyst.[5][6][7]
Materials:
-
1-Aminocyclohexanecarbonitrile
-
Raney Nickel (50% slurry in water)
-
Anhydrous ethanol or methanol
-
Ammonia solution (optional, to suppress secondary amine formation)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, a solution of 1-aminocyclohexanecarbonitrile in anhydrous ethanol or methanol is prepared.
-
A catalytic amount of Raney Nickel slurry is carefully added to the solution under an inert atmosphere.
-
If suppression of secondary amine formation is desired, a molar excess of ammonia can be added to the reaction mixture.
-
The autoclave is sealed and purged several times with hydrogen gas.
-
The reaction mixture is heated to a temperature between 60-150 °C and pressurized with hydrogen to 1-200 bar.[6]
-
The reaction is stirred vigorously for several hours until the uptake of hydrogen ceases.
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The catalyst is removed by filtration through a pad of celite. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation or crystallization of its hydrochloride salt.
Experimental Protocol: Reduction of 1-Aminocyclohexanecarbonitrile with Lithium Aluminum Hydride (LiAlH₄)
This protocol describes a general method for the reduction of nitriles to primary amines using LiAlH₄.[8][9]
Materials:
-
1-Aminocyclohexanecarbonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (a molar excess) in anhydrous diethyl ether or THF.
-
A solution of 1-aminocyclohexanecarbonitrile in the same anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours to ensure complete reaction.
-
The reaction is cooled in an ice bath and quenched by the slow, sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water. Caution: This quenching process is highly exothermic and produces hydrogen gas.
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed with fresh solvent.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude this compound.
-
Purification can be achieved by vacuum distillation.
Spectral Data and Characterization
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show characteristic signals for the cyclohexyl protons, the methylene protons of the hydroxymethyl group, and the exchangeable protons of the amino and hydroxyl groups.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Cyclohexyl (CH₂) | 1.2 - 1.8 | Multiplet |
| Hydroxymethyl (CH₂) | ~3.4 | Singlet or AB quartet |
| Amino (NH₂) & Hydroxyl (OH) | Variable | Broad singlet |
Table 2: Predicted ¹H NMR Spectral Data for this compound.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| Cyclohexyl (CH₂) | 20 - 40 |
| Quaternary Cyclohexyl (C) | 50 - 60 |
| Hydroxymethyl (CH₂) | 60 - 70 |
Table 3: Predicted ¹³C NMR Spectral Data for this compound.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in this compound.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Strong, broad |
| N-H stretch (amine) | 3300-3500 | Medium, may show two bands |
| C-H stretch (alkane) | 2850-2960 | Strong |
| N-H bend (amine) | 1590-1650 | Medium |
| C-O stretch (primary alcohol) | ~1050 | Strong |
Table 4: Expected IR Absorption Bands for this compound.
Mass Spectrometry
The mass spectrum of this compound would likely show a molecular ion peak (M⁺) at m/z = 129. Key fragmentation patterns would involve the loss of small molecules or radicals.
| Fragment | m/z |
| [M]⁺ | 129 |
| [M - NH₂]⁺ | 113 |
| [M - CH₂OH]⁺ | 98 |
| [M - H₂O]⁺ | 111 |
Table 5: Predicted Mass Spectrometry Fragmentation for this compound.
Applications in Drug Development and Medicinal Chemistry
This compound and its derivatives are valuable scaffolds in medicinal chemistry. The presence of both a primary amine and a primary alcohol on a rigid cyclohexyl core allows for diverse chemical modifications to explore structure-activity relationships (SAR).
One notable application is in the synthesis of heterocyclic spiranes, such as oxazolidines. These structures are of interest in drug discovery due to their three-dimensional nature, which can lead to improved target binding and pharmacokinetic properties.[10]
Logical Relationship in Medicinal Chemistry Application
Caption: Role of this compound in drug discovery.
While specific signaling pathways directly modulated by this compound are not extensively documented, its structural analogs are often explored as components of pharmacologically active molecules targeting a wide range of biological targets. The conformational rigidity of the cyclohexane ring can be advantageous in positioning the functional groups for optimal interaction with protein binding sites.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the presence of two reactive functional groups make it an attractive starting material for the generation of diverse chemical libraries for drug discovery and other applications. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. This compound | C7H15NO | CID 409153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Page loading... [guidechem.com]
- 5. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 6. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 7. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
Commercial Availability and Technical Guide: (1-Aminocyclohexyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and analysis of (1-Aminocyclohexyl)methanol, a valuable building block in pharmaceutical and chemical research. This document is intended to serve as a practical resource for scientists and professionals engaged in drug discovery and development.
Introduction
This compound (CAS No: 4313-56-8) and its hydrochloride salt (CAS No: 5460-68-4) are important bifunctional molecules incorporating both a primary amine and a primary alcohol on a cyclohexane scaffold. This unique structural motif makes them useful intermediates in the synthesis of a variety of compounds, including ligands for biological targets, and as precursors for more complex molecular architectures.
Commercial Availability and Suppliers
This compound and its hydrochloride salt are commercially available from a range of chemical suppliers. The products are typically offered in various purities and quantities to suit different research and development needs. Below is a summary of representative suppliers and their typical product specifications.
Table 1: Commercial Suppliers and Product Specifications for this compound and its Hydrochloride Salt
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Physical Form |
| Sigma-Aldrich | This compound hydrochloride | 5460-68-4 | ≥95%[1][2] | 100 mg, 250 mg, 1 g[1] | Solid[1][2] |
| Santa Cruz Biotechnology | This compound | 4313-56-8 | Research Grade | Custom | Not specified |
| Hoffman Fine Chemicals | This compound | 4313-56-8 | Not Specified | Not Specified | Liquid[3] |
| Ambeed | This compound hydrochloride | 5460-68-4 | 95%[1] | 100 mg, 250 mg, 1 g | Solid[1] |
Note: Availability, purity, and quantities are subject to change. Please refer to the suppliers' websites for the most current information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H15NO | [4] |
| Molecular Weight | 129.20 g/mol | [4] |
| CAS Number | 4313-56-8 | [4] |
| Appearance | Pale yellow to colorless oil | [3] |
| Boiling Point | 111-115 °C at 13 Torr | [3] |
| IUPAC Name | This compound | [4] |
| InChI Key | VDPLLINNMXFNQX-UHFFFAOYSA-N | [4] |
| SMILES | C1CCC(CC1)(CO)N | [4] |
Synthesis of this compound
A common and practical route for the synthesis of this compound involves the reduction of 1-aminocyclohexanecarbonitrile. This precursor is readily available and can be converted to the target amino alcohol in a high-yielding process.
Proposed Synthetic Pathway
The synthesis can be depicted by the following general scheme:
Caption: Synthetic route to this compound.
Experimental Protocol (Representative)
The following is a representative experimental protocol for the synthesis of this compound based on the reduction of 1-aminocyclohexanecarbonitrile. This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and safety considerations.
Materials:
-
1-Aminocyclohexanecarbonitrile
-
Lithium aluminum hydride (LiAlH₄) or a suitable hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry solvent for hydrogenation (e.g., methanol, ethanol)
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Distilled water
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure (using LiAlH₄):
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is set up in a fume hood. The flask is flushed with an inert gas (e.g., nitrogen or argon).
-
Reduction: A suspension of lithium aluminum hydride in anhydrous diethyl ether is placed in the flask and cooled in an ice bath. A solution of 1-aminocyclohexanecarbonitrile in anhydrous diethyl ether is added dropwise from the dropping funnel with stirring.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, the flask is cooled in an ice bath. The excess LiAlH₄ is carefully quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
Isolation: The resulting precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation.
Procedure (Catalytic Hydrogenation):
-
Reaction Setup: A solution of 1-aminocyclohexanecarbonitrile in a suitable solvent (e.g., methanol or ethanol) is placed in a hydrogenation vessel.
-
Hydrogenation: A catalytic amount of a suitable hydrogenation catalyst (e.g., Raney Nickel or Pd/C) is added to the solution. The vessel is then placed in a hydrogenation apparatus and pressurized with hydrogen gas. The reaction is stirred at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.
-
Work-up: The catalyst is removed by filtration through a pad of celite.
-
Purification: The solvent is removed under reduced pressure, and the resulting this compound can be purified by vacuum distillation.
Analytical Methods
Quality control and characterization of this compound can be performed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong chromophore, direct UV detection of this compound by HPLC is challenging. Derivatization with a UV-active or fluorescent tag is a common strategy for the analysis of amino alcohols.[5][6]
Table 3: Representative HPLC Method for Amino Alcohol Analysis (Post-Derivatization)
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) |
| Derivatizing Agent | o-Phthaldialdehyde (OPA) with a chiral thiol for enantiomeric separation, or other suitable derivatizing agents.[6] |
| Detection | UV or Fluorescence detector set to the appropriate wavelength for the chosen derivative |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10-20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of this compound, providing information on both its purity and identity.
Table 4: Representative GC-MS Method for Amino Alcohol Analysis
| Parameter | Condition |
| Column | A polar capillary column suitable for the analysis of amines and alcohols (e.g., a wax-type column).[7] |
| Carrier Gas | Helium at a constant flow rate. |
| Injector Temperature | Typically 250 °C |
| Oven Program | A temperature gradient program, for example, starting at a lower temperature (e.g., 60-80 °C) and ramping up to a higher temperature (e.g., 220-250 °C). |
| MS Detector | Electron Ionization (EI) at 70 eV. |
| Mass Range | 40-300 amu |
Safety Information
This compound and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety and handling information.
General Hazards:
-
May be harmful if swallowed.
-
Causes skin and eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow from synthesis to analysis of this compound.
Caption: General workflow for the synthesis and analysis.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and chemical research. This technical guide provides a foundational understanding of its procurement, synthesis, and analysis, aiming to facilitate its use in the scientific community. Researchers should always adhere to safe laboratory practices and consult relevant literature and safety documentation when working with this compound.
References
- 1. This compound hydrochloride | 5460-68-4 [sigmaaldrich.com]
- 2. This compound hydrochloride | 5460-68-4 [sigmaaldrich.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. This compound | C7H15NO | CID 409153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
An In-depth Technical Guide to the Crystal Structure of (1-Aminocyclohexyl)methanol
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Due to the limited availability of published crystallographic data for the target compound, (1-Aminocyclohexyl)methanol, this technical guide utilizes the detailed crystal structure analysis of Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) as a primary exemplar. Gabapentin is a structurally related molecule containing a substituted cyclohexane ring. The principles and protocols described herein are broadly applicable to the crystallographic study of related small molecules.
Introduction to this compound and the Importance of Crystal Structure Analysis
This compound is a chemical compound with potential applications in pharmaceutical and materials science. The precise three-dimensional arrangement of atoms in its solid state, known as the crystal structure, is fundamental to understanding its physicochemical properties. X-ray crystallography is the definitive method for elucidating the solid-state structure of molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions. This data is crucial for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new chemical entities.
As a case study, this guide will focus on the well-characterized anticonvulsant drug, Gabapentin. Gabapentin is known to exist in multiple crystalline forms, or polymorphs, each with distinct physical properties. The study of these polymorphs highlights the importance of comprehensive solid-state characterization in drug development.
Experimental Protocols
Synthesis and Crystallization of Gabapentin Polymorphs
The crystallization of Gabapentin can yield different polymorphs depending on the solvent and conditions. The following are general protocols for obtaining two of its anhydrous polymorphs, Form II (α-gabapentin) and Form III (β-gabapentin).
Protocol for the Crystallization of Gabapentin Form II (α-polymorph):
-
Dissolution: A saturated solution of Gabapentin is prepared in methanol at room temperature.
-
Slow Evaporation: The solution is allowed to evaporate slowly under ambient conditions.
-
Crystal Harvesting: The resulting crystals are harvested by filtration. Form II is the thermodynamically most stable anhydrous form and is typically obtained from methanol slurries.
Protocol for the Crystallization of Gabapentin Form III (β-polymorph):
-
Dissolution: Gabapentin is dissolved in a saturated 95% ethanol solution at 60°C.
-
Isothermal Crystallization: The temperature is maintained at 60°C throughout the crystallization process.
-
Crystal Isolation: The precipitated crystals are isolated by filtration.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
The following outlines a general protocol for the determination of a crystal structure using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable single crystal of the target compound is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα). Data are collected over a range of crystal orientations to ensure a complete dataset.
-
Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using crystallographic software to ensure its quality and geometric soundness.
Crystallographic Data for Gabapentin (Form II)
The following tables summarize the crystallographic data for the α-polymorph of Gabapentin (Form II).
Table 1: Crystal Data and Structure Refinement for Gabapentin (Form II)
| Parameter | Value |
| Empirical formula | C₉H₁₇NO₂ |
| Formula weight | 171.24 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.895(2) Å, α = 90° |
| b = 10.375(2) Å, β = 104.99(3)° | |
| c = 10.133(2) Å, γ = 90° | |
| Volume | 901.5(3) ų |
| Z | 4 |
| Density (calculated) | 1.262 Mg/m³ |
| Absorption coefficient | 0.091 mm⁻¹ |
| F(000) | 376 |
| Crystal size | 0.40 x 0.30 x 0.20 mm³ |
| Theta range for data collection | 2.56 to 27.50° |
| Index ranges | -11<=h<=11, -13<=k<=13, -13<=l<=13 |
| Reflections collected | 8247 |
| Independent reflections | 2065 [R(int) = 0.0345] |
| Completeness to theta = 27.50° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2065 / 0 / 110 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.0455, wR2 = 0.1235 |
| R indices (all data) | R1 = 0.0573, wR2 = 0.1324 |
| Largest diff. peak and hole | 0.291 and -0.201 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) for Gabapentin (Form II)
| Bond | Length (Å) |
| O(1)-C(8) | 1.258(2) |
| O(2)-C(8) | 1.259(2) |
| N(1)-C(7) | 1.488(2) |
| C(1)-C(2) | 1.533(2) |
| C(1)-C(6) | 1.539(2) |
| C(1)-C(7) | 1.543(2) |
| C(1)-C(9) | 1.545(2) |
Table 3: Selected Bond Angles (°) for Gabapentin (Form II)
| Atoms | Angle (°) |
| O(1)-C(8)-O(2) | 125.9(1) |
| O(1)-C(8)-C(9) | 117.2(1) |
| O(2)-C(8)-C(9) | 116.9(1) |
| N(1)-C(7)-C(1) | 112.5(1) |
| C(2)-C(1)-C(6) | 109.5(1) |
| C(2)-C(1)-C(7) | 109.8(1) |
| C(6)-C(1)-C(7) | 109.1(1) |
Structural Analysis and Molecular Conformation
In the solid state, Gabapentin exists as a zwitterion, with a protonated amino group (NH₃⁺) and a deprotonated carboxylate group (COO⁻). The crystal structure of Form II is stabilized by an extensive network of intermolecular hydrogen bonds between these charged groups of adjacent molecules. The cyclohexane ring adopts a chair conformation. The analysis of molecular packing and hydrogen bonding is critical for understanding the stability and dissolution properties of different polymorphs.
Visualizations
Experimental Workflow for Polymorph Screening
Caption: Experimental workflow for the screening and characterization of Gabapentin polymorphs.
Proposed Mechanism of Action of Gabapentin
Caption: Simplified signaling pathway for the proposed mechanism of action of Gabapentin.[1][2][3][4]
Conclusion
While the crystal structure of this compound is not publicly available, the comprehensive analysis of its structural analog, Gabapentin, serves as an excellent paradigm for the importance of solid-state characterization. The existence of multiple polymorphs for Gabapentin underscores the critical need for thorough crystallographic studies in pharmaceutical development to ensure the stability, bioavailability, and efficacy of active pharmaceutical ingredients. The experimental protocols and data presented in this guide provide a framework for the investigation of the crystal structure of this compound and other related small molecules.
References
- 1. Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gabapentin - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Gabapentin? [synapse.patsnap.com]
Stability and Storage of (1-Aminocyclohexyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (1-Aminocyclohexyl)methanol. The information presented herein is synthesized from publicly available data from chemical suppliers and established principles of pharmaceutical stability testing. This document is intended to serve as a practical resource for professionals working with this compound in research and development settings.
Physicochemical Properties and Recommended Storage
This compound is a chemical intermediate that presents as a pale yellow to colorless oil in its free base form. The hydrochloride salt is typically a solid. Based on supplier safety data sheets, the following storage conditions are recommended to maintain its integrity.
| Parameter | Recommendation |
| Storage Temperature | Room temperature (20°C to 22°C) is recommended for the free base.[1] For the hydrochloride salt, storage at room temperature under an inert atmosphere is advised.[2][3][4] |
| Atmosphere | The container should be tightly sealed and stored in a dry, well-ventilated area.[1][5] For the hydrochloride salt, an inert atmosphere is recommended to prevent potential reactions with air.[2][3][4] |
| Incompatibilities | Store away from incompatible materials, such as strong oxidizing agents, which could react with the amine and alcohol functional groups. |
Forced Degradation and Stability-Indicating Methods
While specific forced degradation studies for this compound are not extensively published, a general understanding of its stability can be extrapolated from its chemical structure—a primary amine and a primary alcohol on a cyclohexane ring. The primary amine is susceptible to oxidation, while the primary alcohol can also be oxidized.
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).
Hypothetical Forced Degradation Experimental Protocol
The following protocol outlines a typical forced degradation study that could be applied to this compound.
Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV or photodiode array (PDA) detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.
-
Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Hypothetical Quantitative Data from Forced Degradation
The following table summarizes hypothetical results from a forced degradation study on this compound, as would be determined by HPLC analysis.
| Stress Condition | Duration (hours) | This compound Assay (%) | Total Impurities (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 N HCl (60°C) | 24 | 98.5 | 1.5 | 0.8 | 0.4 |
| 0.1 N NaOH (60°C) | 24 | 99.2 | 0.8 | 0.5 | 0.2 |
| 3% H₂O₂ (RT) | 24 | 85.3 | 14.7 | 9.2 | 3.1 |
| Thermal (60°C) | 48 | 97.8 | 2.2 | 1.1 | 0.7 |
| Photostability (ICH) | - | 99.5 | 0.5 | 0.3 | 0.1 |
Visualizations
Proposed Degradation Pathways
Based on the functional groups present in this compound, the following degradation pathways can be proposed, particularly under oxidative stress.
Caption: Proposed oxidative degradation pathways for this compound.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates the general workflow for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
Conclusion
This compound is a relatively stable compound when stored under the recommended conditions of room temperature in a dry, well-sealed container. The primary degradation pathways are likely to involve oxidation of the amine and alcohol functional groups. For developmental purposes, conducting forced degradation studies is crucial to understand its stability profile comprehensively and to develop and validate a stability-indicating analytical method for its accurate quantification in the presence of its degradation products. The protocols and hypothetical data presented in this guide serve as a foundational framework for designing such studies.
References
An In-depth Technical Guide to (1-Aminocyclohexyl)methanol Derivatives and Analogs for Drug Discovery Professionals
Introduction:
(1-Aminocyclohexyl)methanol and its derivatives represent a class of chemical compounds with significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of their synthesis, biological activities, and potential mechanisms of action, with a particular focus on their role as modulators of N-methyl-D-aspartate (NMDA) receptors. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for the treatment of neurological and other disorders.
Chemical Synthesis and Core Structure
The foundational structure, this compound, serves as a versatile scaffold for the generation of a diverse library of analogs. The primary synthetic route to this core structure involves the reduction of 1-aminocyclohexanecarboxylic acid.
General Synthesis of this compound:
A common and effective method for the synthesis of this compound is the reduction of the corresponding amino acid, 1-aminocyclohexanecarboxylic acid. This transformation can be readily achieved using powerful reducing agents such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF). The general reaction is as follows:
-
Reactants: 1-aminocyclohexanecarboxylic acid, Lithium Aluminum Hydride (LiAlH4)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Reaction Conditions: The amino acid is typically added portion-wise to a suspension of LAH in THF at a reduced temperature (e.g., 0-10 °C) to control the exothermic reaction and hydrogen gas evolution. The reaction mixture is then typically refluxed to ensure complete reduction.
-
Work-up: The reaction is carefully quenched with water and a strong base (e.g., sodium hydroxide) to decompose the excess LAH and aluminum salts, followed by extraction of the amino alcohol product.
This method is a robust and widely applicable procedure for the preparation of amino alcohols from their corresponding amino acids[1][2][3][4].
Derivatives and Analogs
The core this compound scaffold can be readily modified at several positions to generate a wide array of derivatives with potentially diverse pharmacological profiles. Key modification points include:
-
N-Substitution: The primary amine can be functionalized to introduce various substituents, such as alkyl, aryl, or acyl groups.
-
O-Substitution: The primary alcohol can be derivatized to form ethers, esters, or other functional groups.
-
Ring Substitution: Modifications to the cyclohexyl ring itself, including the introduction of substituents or alterations in stereochemistry (e.g., cis/trans isomers), can significantly impact biological activity.
Biological Activity and Therapeutic Potential
Derivatives of this compound have shown promise as modulators of ion channels, with a particular emphasis on the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.
NMDA Receptor Antagonism
Arylcyclohexylamines, a related class of compounds, are well-established NMDA receptor antagonists[5][6]. This antagonistic activity is a key mechanism underlying their potential therapeutic effects in a range of neurological and psychiatric conditions. While direct quantitative data for this compound derivatives is not extensively available in the public domain, the structural similarity to known NMDA receptor antagonists suggests a high probability of a similar mechanism of action.
Overactivation of NMDA receptors is implicated in excitotoxicity, a process that contributes to neuronal damage in various neurodegenerative diseases[7]. Therefore, antagonists of this receptor are being actively investigated for their neuroprotective potential.
Potential Therapeutic Applications:
-
Neurodegenerative Diseases: By mitigating excitotoxicity, these compounds could offer therapeutic benefits in conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
-
Epilepsy: Their ability to dampen excessive neuronal excitation makes them potential candidates for anticonvulsant therapies.
-
Pain Management: Modulation of NMDA receptor activity is a known strategy for the management of chronic and neuropathic pain.
-
Depression: Recent research has highlighted the potential of NMDA receptor modulators in the treatment of depression.
Quantitative Data
A comprehensive search of the available scientific literature did not yield specific quantitative data (e.g., IC50, Ki, EC50) for a broad series of this compound derivatives. The following table is provided as a template for researchers to populate as data becomes available through their own experimental work or future publications. This structured format will facilitate the systematic evaluation and comparison of newly synthesized compounds.
| Compound ID | R1 (N-substituent) | R2 (O-substituent) | Ring Substitution | Target | Assay Type | IC50 (nM) | Ki (nM) | EC50 (nM) | % Inhibition @ [X] |
| Template | H | H | None | NMDA Receptor | [3H]MK-801 Binding | ||||
| Template | Methyl | H | None | NMDA Receptor | Ca2+ Flux Assay | ||||
| Template | Phenyl | H | None | VGCC | Electrophysiology | ||||
| Template | H | Acetyl | 4-Fluoro | AMPA Receptor | [3H]AMPA Binding |
Experimental Protocols
Synthesis of this compound
Materials:
-
1-Aminocyclohexanecarboxylic acid
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH) solution
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath
-
Extraction and purification equipment
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen inlet, and a dropping funnel.
-
Under a nitrogen atmosphere, carefully add a suspension of lithium aluminum hydride in anhydrous THF to the flask.
-
Cool the flask in an ice bath.
-
Dissolve 1-aminocyclohexanecarboxylic acid in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel. Control the rate of addition to maintain a gentle reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time, followed by heating to reflux to ensure complete reduction.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washes, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation or crystallization if necessary.
NMDA Receptor Binding Assay (Adapted from general protocols)
This protocol describes a competitive binding assay using [3H]MK-801, a non-competitive NMDA receptor channel blocker.
Materials:
-
Rat brain membrane preparation (source of NMDA receptors)
-
[3H]MK-801 (radioligand)
-
Unlabeled MK-801 (for determining non-specific binding)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Glutamate and Glycine (co-agonists)
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus (e.g., Brandel cell harvester) and glass fiber filters
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a reaction tube, add the rat brain membrane preparation, [3H]MK-801, glutamate, and glycine.
-
Add either the test compound, buffer (for total binding), or unlabeled MK-801 (for non-specific binding).
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by plotting the percent inhibition of specific binding against the logarithm of the test compound concentration.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate a potential experimental workflow for the synthesis and evaluation of this compound derivatives and a hypothetical signaling pathway for their action as NMDA receptor antagonists.
Conclusion
This compound derivatives present a promising scaffold for the development of novel therapeutics, particularly for neurological disorders. Their straightforward synthesis and potential for diverse functionalization make them an attractive starting point for medicinal chemistry campaigns. While the current publicly available data on their biological activity is limited, their structural relationship to known NMDA receptor antagonists strongly suggests a similar mechanism of action. Further investigation, including the synthesis and systematic biological evaluation of a diverse library of these compounds, is warranted to fully elucidate their therapeutic potential and establish a clear structure-activity relationship. This technical guide provides the foundational information and experimental frameworks necessary to embark on such an investigation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. jocpr.com [jocpr.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. US5744611A - Process for the reduction of amino acids and the derivatives thereof - Google Patents [patents.google.com]
- 5. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
(1-Aminocyclohexyl)methanol: A Technical Guide to Toxicological Data and Safety Precautions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available toxicological information and safety precautions for (1-Aminocyclohexyl)methanol. Due to a significant lack of specific experimental data for this compound, this guide also outlines standard toxicological testing methodologies and includes information on structurally related chemicals for context. All chemical products should be handled with the recognition of "having unknown hazards and toxicity" by individuals with specialized knowledge.[1]
Chemical Identification
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1-Amino-1-cyclohexanemethanol, 1-Amino-1-(hydroxymethyl)cyclohexane |
| CAS Number | 4313-56-8 |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Structure |
Toxicological Data Summary
Quantitative toxicological data for this compound is largely unavailable in the public domain. The following tables summarize the known hazard classifications and provide an overview of toxicological endpoints.
Acute Toxicity
| Endpoint | Species | Route | Value | Classification |
| LD50 | No data available | Oral | No data available | H302: Harmful if swallowed (for hydrochloride salt) |
| LD50 | No data available | Dermal | No data available | No data available |
| LC50 | No data available | Inhalation | No data available | H335: May cause respiratory irritation (for hydrochloride salt) |
Irritation and Sensitization
| Endpoint | Species | Result | Classification |
| Skin Irritation | No data available | No data available | H315: Causes skin irritation (for hydrochloride salt) |
| Eye Irritation | No data available | No data available | H319: Causes serious eye irritation (for hydrochloride salt) |
| Skin Sensitization | No data available | No data available | No data available |
Genotoxicity
| Assay | System | Result |
| Ames Test | No data available | No data available |
| In vitro Chromosome Aberration | No data available | No data available |
| In vivo Micronucleus Test | No data available | No data available |
Carcinogenicity
| Species | Route | Result |
| No data available | No data available | No data available |
Toxicological Profile of Structurally Related Compounds
In the absence of data for this compound, information on structurally similar compounds can provide some insight. Cyclohexylamine , an analogous primary amine on a cyclohexane ring, is classified as corrosive and has a low acute oral toxicity with an LD50 in rats of 0.71 ml/kg.[2] It is a severe eye, skin, and respiratory irritant.[3] Chronic exposure in animal studies has been linked to testicular atrophy and reduced fertility.[4] It is important to note that the toxicological profile of this compound may differ from that of cyclohexylamine due to structural differences.
Experimental Protocols for Toxicological Assessment
Where specific experimental data is lacking, standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are employed. These guidelines provide robust and internationally recognized methods for assessing the safety of chemicals.
Acute Oral Toxicity - OECD Guidelines 420, 423, and 425
These guidelines present three distinct methods for determining the acute oral toxicity of a substance.[5]
-
OECD 420: Fixed Dose Procedure: This method involves administering the substance at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg) to a small number of animals to identify a dose causing evident toxicity but not mortality.[6]
-
OECD 423: Acute Toxic Class Method: This sequential testing method uses a small number of animals at each step to classify a substance into a toxicity category based on the number of mortalities observed.[7]
-
OECD 425: Up-and-Down Procedure: This method is a sequential test that allows for the estimation of the LD50 with a reduced number of animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.
The general workflow for these studies involves a stepwise process of dose selection, administration, and observation.
References
Methodological & Application
Synthesis of 1-oxa-3-azaspiro[4.5]decan-2-one from (1-Aminocyclohexyl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of the oxazolidinone, 1-oxa-3-azaspiro[4.5]decan-2-one, from the starting material (1-Aminocyclohexyl)methanol. The synthesis involves the cyclization of the amino alcohol using a carbonylating agent. Two primary methods are presented: a classic approach utilizing the phosgene-equivalent triphosgene, and a milder alternative using N,N'-Carbonyldiimidazole (CDI). These protocols are designed to offer researchers a practical guide for the preparation of this spirocyclic oxazolidinone, a scaffold of interest in medicinal chemistry.
Introduction
Oxazolidinones are a critical class of heterocyclic compounds, renowned for their broad spectrum of biological activities, most notably as antibacterial agents. The spirocyclic oxazolidinone, 1-oxa-3-azaspiro[4.5]decan-2-one, derived from this compound, represents a valuable building block for the development of novel therapeutic agents. The rigid, three-dimensional structure imparted by the spiro-cyclohexyl moiety can be advantageous for modulating drug-receptor interactions. The synthesis of this compound is typically achieved through the cyclization of the corresponding amino alcohol with a carbonyl-donating reagent. This document outlines two robust and reproducible protocols for this transformation.
Synthetic Pathways
The synthesis of 1-oxa-3-azaspiro[4.5]decan-2-one from this compound can be efficiently achieved via intramolecular cyclization. This process is facilitated by a carbonylating agent that reacts with both the amino and hydroxyl groups of the starting material to form the carbamate linkage within the five-membered oxazolidinone ring. The two common pathways detailed below utilize triphosgene and N,N'-Carbonyldiimidazole (CDI) as the carbonyl source.
Caption: General synthetic routes to 1-oxa-3-azaspiro[4.5]decan-2-one.
Experimental Protocols
Method A: Synthesis using Triphosgene
This method employs triphosgene, a stable and easy-to-handle solid, as a phosgene equivalent for the cyclization reaction. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.
Materials:
-
This compound
-
Triphosgene
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous dichloromethane.
-
Slowly add the triphosgene solution to the stirred solution of the amino alcohol and triethylamine at 0 °C via the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1-oxa-3-azaspiro[4.5]decan-2-one.
Method B: Synthesis using N,N'-Carbonyldiimidazole (CDI)
This method provides a milder and often more convenient alternative to the use of phosgene or its equivalents. CDI is a stable, non-hygroscopic solid that activates the amino alcohol for cyclization.
Materials:
-
This compound
-
N,N'-Carbonyldiimidazole (CDI)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF or DCM.
-
Add N,N'-Carbonyldiimidazole (1.1 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired 1-oxa-3-azaspiro[4.5]decan-2-one.
Data Presentation
| Parameter | Method A (Triphosgene) | Method B (CDI) |
| Starting Material | This compound | This compound |
| Reagent | Triphosgene, Et3N | N,N'-Carbonyldiimidazole |
| Solvent | Dichloromethane | THF or Dichloromethane |
| Temperature | 0 °C to rt | Room Temperature |
| Reaction Time | 12 - 24 hours | 12 - 24 hours |
| Typical Yield | Moderate to High | Good to High |
| Work-up | Aqueous basic wash | Aqueous wash |
| Purification | Chromatography/Recrystallization | Chromatography/Recrystallization |
Experimental Workflow
Caption: A generalized workflow for the synthesis of 1-oxa-3-azaspiro[4.5]decan-2-one.
Safety Precautions
-
Triphosgene: is a toxic substance and should be handled with extreme care in a well-ventilated fume hood. It can release phosgene, a highly toxic gas. Personal protective equipment (gloves, lab coat, and safety glasses) is mandatory.
-
N,N'-Carbonyldiimidazole: is a moisture-sensitive reagent. Handle in a dry atmosphere.
-
Solvents: Dichloromethane and tetrahydrofuran are volatile and flammable. Work in a well-ventilated area and away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of 1-oxa-3-azaspiro[4.5]decan-2-one from this compound can be reliably achieved using either triphosgene or N,N'-Carbonyldiimidazole. The choice of method may depend on the availability of reagents, scale of the reaction, and safety considerations. The CDI method is generally preferred for its milder conditions and operational simplicity, while the triphosgene method is a well-established alternative. These protocols provide a solid foundation for researchers to access this valuable spirocyclic oxazolidinone for further applications in drug discovery and development.
Application of (1-Aminocyclohexyl)methanol in the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Aminocyclohexyl)methanol and its derivatives are versatile building blocks in medicinal chemistry, primarily utilized for their ability to introduce a rigid cyclohexyl scaffold functionalized with both an amino and a hydroxymethyl group. This unique structural motif allows for the creation of molecules with well-defined three-dimensional geometries, which is crucial for specific interactions with biological targets. A significant application of these intermediates is in the synthesis of potent and selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and pain pathways.
Application in the Synthesis of mPGES-1 Inhibitors
Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 to prostaglandin E2 (PGE2). Elevated levels of PGE2 are associated with pain, fever, and inflammation. Selective inhibition of mPGES-1 presents a promising therapeutic strategy for inflammatory diseases, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by avoiding the inhibition of other prostanoids that have physiological roles.
A key intermediate derived from the this compound scaffold, [(1S,3S)-3-Aminocyclohexyl]methanol, has been instrumental in the development of potent mPGES-1 inhibitors, such as PF-4693627.[1][2] The synthesis of this intermediate and its subsequent incorporation into the final drug candidate highlights the utility of this chemical scaffold.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and activity of the mPGES-1 inhibitor, PF-4693627, which utilizes the [(1S,3S)-3-Aminocyclohexyl]methanol intermediate.
| Step/Parameter | Description | Value | Reference |
| Intermediate Synthesis | |||
| Curtius Rearrangement Yield | Yield for the conversion of the carboxylic acid to the carbamate | 72% (for the saponified product) | [3] |
| Final Product Activity | |||
| mPGES-1 IC50 | Potency of PF-4693627 against mPGES-1 | 3 nM | [2][4] |
| HWB IC50 | Activity in lipopolysaccharide (LPS) stimulated human whole blood cell assay | 109 nM | [2] |
| In vivo Efficacy | PGE2 inhibition in a guinea pig air pouch model (10 mg/kg, oral) | 63% | [2] |
Experimental Protocols
The following are detailed protocols for the key synthetic steps involved in the preparation of the mPGES-1 inhibitor intermediate, [(1S,3S)-3-Aminocyclohexyl]methanol, and its coupling to form the final active pharmaceutical ingredient.
Protocol 1: Synthesis of Benzyl ((1S,3S)-3-(hydroxymethyl)cyclohexyl)carbamate
This protocol describes a multi-step synthesis starting from a commercially available dicarboxylic acid, involving a Curtius rearrangement and subsequent reduction.
Step 1: Monoesterification and Curtius Rearrangement
-
Monoesterification: To a solution of trans-1,3-cyclohexanedicarboxylic acid in ethanol, add a catalytic amount of concentrated hydrochloric acid. Heat the mixture at 80°C for 4 hours. After cooling, the solvent is removed under reduced pressure, and the resulting monoester is isolated.
-
Curtius Rearrangement:
-
Dissolve the monoester carboxylic acid (1.0 eq) in anhydrous toluene.
-
Add triethylamine (1.1 eq) to the solution.
-
To this stirred mixture, add diphenylphosphoryl azide (DPPA) (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 70°C for 1 hour.
-
Add benzyl alcohol (1.05 eq) and triethylamine (1.1 eq), and continue heating at 80°C for 5 hours.
-
After cooling, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, base, and brine. The organic layer is dried and concentrated to yield the benzyl carbamate ester.
-
Step 2: Saponification
-
Dissolve the benzyl carbamate ester (1.0 eq) in a mixture of THF, methanol, and water (6:3:1).
-
Add lithium hydroxide monohydrate (5.0 eq) and stir the mixture at room temperature for 5 hours.
-
Acidify the reaction mixture and extract the product with an organic solvent. The combined organic layers are dried and concentrated to yield the carboxylic acid.
Step 3: Reduction to the Alcohol
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous THF and cool the solution to -5°C.
-
Add borane-THF complex (2.2 eq) dropwise, maintaining the temperature below 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0°C and quench by the slow addition of methanol.
-
The mixture is then concentrated, and the crude product is purified by column chromatography to afford the racemic benzyl ((1S,3S)-3-(hydroxymethyl)cyclohexyl)carbamate.
Step 4: Chiral Separation
-
The racemic mixture is resolved into its enantiomers using supercritical fluid chromatography (SFC) on a chiral stationary phase (e.g., ChiralPak IA).
-
The desired (1S,3S)-enantiomer is collected.
Protocol 2: Synthesis of the Final mPGES-1 Inhibitor
This protocol describes the deprotection of the intermediate and subsequent amide coupling.
Step 1: Deprotection of the Carbamate
-
Dissolve the enantiomerically pure benzyl carbamate in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 18 hours.
-
Filter the reaction mixture through celite and concentrate the filtrate to yield [(1S,3S)-3-Aminocyclohexyl]methanol.
Step 2: HATU-Mediated Amide Coupling
-
To a solution of the carboxylic acid partner (1.0 eq) in DMF, add [(1S,3S)-3-Aminocyclohexyl]methanol (1.2 eq), HBTU (1.2 eq), and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final mPGES-1 inhibitor.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the mPGES-1 inhibitor.
mPGES-1 Signaling Pathway in Inflammation
References
- 1. Discovery and SAR of PF-4693627, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (1-Aminocyclohexyl)methanol as a Ligand for Transition Metal Catalysis
Disclaimer: Direct literature on the application of (1-aminocyclohexyl)methanol as a primary ligand in transition metal catalysis is limited. The following application notes and protocols are based on the well-documented catalytic activities of its structural analogue, trans-2-aminocyclohexanol, and its derivatives. These examples serve as a guide for researchers exploring the potential of this compound and similar amino alcohol ligands in asymmetric synthesis.
Introduction
This compound is a bifunctional organic molecule featuring a primary amine and a hydroxyl group attached to a cyclohexane scaffold. This structure is analogous to chiral amino alcohols, which are a cornerstone in modern asymmetric catalysis. By coordinating to a transition metal center through the nitrogen and oxygen atoms, these ligands can create a rigid and well-defined chiral environment. This steric and electronic influence directs the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically enriched products, which are crucial in the pharmaceutical and fine chemical industries.
This document outlines potential applications of this compound-type ligands in key transition metal-catalyzed reactions, including palladium-catalyzed asymmetric allylic alkylation and the enantioselective addition of organozinc reagents to aldehydes. Detailed protocols for ligand synthesis and catalytic reactions are provided to guide experimental work.
Application 1: Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of stereogenic centers. Chiral ligands derived from amino alcohols can be highly effective in this transformation. A phosphine-amide ligand, synthesized from a 2-aminocyclohexanol derivative, has demonstrated success in the allylic alkylation of racemic (E)-1,3-diphenyl-2-propenyl acetate[1].
Quantitative Data
The following table summarizes the performance of a phosphine-amide ligand derived from resolved trans-2-aminocyclohexanol in the palladium-catalyzed asymmetric allylic alkylation of racemic (E)-1,3-diphenyl-2-propenyl acetate with various nucleophiles.
| Entry | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Sodium dimethyl malonate | >95 | 87 |
| 2 | Sodium diethyl malonate | >95 | 84 |
| 3 | Sodium methyl phenylacetate | 70 | 60 |
| 4 | Piperidine | >95 | 80 |
Data extracted from studies on phosphine-amide ligands derived from trans-2-aminocyclohexanol in palladium-catalyzed asymmetric allylic alkylation.[1]
Experimental Protocols
Protocol 1: Synthesis of a Chiral Phosphine-Amide Ligand from (1R,2R)-trans-2-Aminocyclohexanol
This protocol describes the synthesis of a representative chiral phosphine-amide ligand from a commercially available chiral amino alcohol.
Materials:
-
(1R,2R)-trans-2-Aminocyclohexanol hydrochloride
-
2-(Diphenylphosphino)benzoic acid
-
Triethylamine (NEt₃)
-
Ethyl chloroformate
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Free Amine Preparation: To a solution of (1R,2R)-trans-2-aminocyclohexanol hydrochloride (1.0 eq) in water, add an excess of sodium hydroxide solution (2 M) and extract the free amine with diethyl ether. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free amino alcohol.
-
Mixed Anhydride Formation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve 2-(diphenylphosphino)benzoic acid (1.0 eq) in anhydrous THF. Cool the solution to -15 °C (ice-salt bath).
-
Add triethylamine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).
-
Stir the mixture at -15 °C for 30 minutes to form the mixed anhydride.
-
Amide Formation: To the cold suspension of the mixed anhydride, add a solution of (1R,2R)-trans-2-aminocyclohexanol (1.0 eq) in anhydrous CH₂Cl₂ dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the chiral phosphine-amide ligand.
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
Materials:
-
[Pd(η³-C₃H₅)Cl]₂ (Palladium allyl chloride dimer)
-
Chiral Phosphine-Amide Ligand (from Protocol 1)
-
Racemic (E)-1,3-diphenyl-2-propenyl acetate
-
Sodium dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous and degassed solvent (e.g., THF or CH₂Cl₂)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve [Pd(η³-C₃H₅)Cl]₂ (0.5 mol%) and the chiral phosphine-amide ligand (1.1 mol%) in the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
Reaction Setup: In a separate Schlenk tube, add racemic (E)-1,3-diphenyl-2-propenyl acetate (1.0 eq) and sodium dimethyl malonate (1.2 eq).
-
Add the catalyst solution to the substrate mixture.
-
Add BSA (1.5 eq) and KOAc (2 mol%) to the reaction mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
Application 2: Enantioselective Addition of Diethylzinc to Aldehydes
Chiral amino alcohols are highly effective ligands for the enantioselective addition of organozinc reagents to prochiral aldehydes, a fundamental C-C bond-forming reaction to produce valuable chiral secondary alcohols. trans-2-(Dimethylamino)cyclohexanol is a well-established ligand for this transformation, demonstrating the potential of the aminocyclohexanol scaffold[2].
Quantitative Data
The table below presents representative data for the enantioselective addition of diethylzinc to benzaldehyde using various chiral amino alcohol ligands, highlighting the effectiveness of this ligand class.
| Chiral Ligand | Ligand Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (-)-DAIB | 2 | 0 | 97 | 98 (S) |
| (1R,2S)-N-Pyrrolidinylnorephedrine | 2 | 0 | 95 | 94 (R) |
| Fructose-derived β-amino alcohol | 20 | 25 | 88 | 92 (S) |
Data from benchmark studies on the enantioselective addition of diethylzinc to benzaldehyde using various chiral amino alcohols.[3]
Experimental Protocols
Protocol 3: Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
Chiral amino alcohol ligand (e.g., a derivative of trans-2-aminocyclohexanol)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for reactions under inert conditions
Procedure:
-
Catalyst Formation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral amino alcohol ligand (5 mol%).
-
Add anhydrous toluene and stir until the ligand is dissolved.
-
Add the diethylzinc solution (2.0 eq) dropwise at room temperature. A white precipitate may form.
-
Stir the resulting solution for 30 minutes at room temperature.
-
Aldehyde Addition: Cool the mixture to 0 °C and add freshly distilled benzaldehyde (1.0 eq) dropwise.
-
Reaction and Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Ligand Synthesis and Application Workflow
Caption: Workflow for chiral ligand synthesis and its subsequent use in catalysis.
Catalytic Cycle for Palladium-Catalyzed Asymmetric Allylic Alkylation
Caption: Simplified catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.
References
Application Note: Selective O-Alkylation of (1-Aminocyclohexyl)methanol
Introduction
(1-Aminocyclohexyl)methanol is a valuable bifunctional building block in medicinal chemistry and materials science. Its primary amine and hydroxyl groups offer multiple points for chemical modification. However, the presence of both a nucleophilic amine and a hydroxyl group presents a significant challenge for selective functionalization. The O-alkylation of this compound to form the corresponding ether is a key transformation for introducing lipophilic character or for linking to other molecular fragments, while preserving the reactive primary amine for subsequent reactions.
This application note details a robust experimental protocol for the selective O-alkylation of this compound. The described methodology is based on the principles of the Williamson ether synthesis, a reliable and widely used method for preparing ethers.[1][2][3][4] A critical aspect of this procedure is the selective deprotonation of the hydroxyl group in the presence of the primary amine, followed by nucleophilic substitution on an alkyl halide. This method is designed to minimize the common side reaction of N-alkylation.
The protocol is intended for researchers and scientists in drug development and organic synthesis.
Experimental Protocol: O-Alkylation of this compound
This protocol describes a general procedure for the O-alkylation of this compound using an alkyl halide. The procedure is divided into two main stages: the formation of the alkoxide and the subsequent alkylation reaction.
Materials and Reagents
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, iodomethane, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or Argon gas inlet
-
Syringes
-
Ice bath
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
Procedure
Part 1: Formation of the Sodium Alkoxide
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the alkoxide is typically accompanied by the cessation of gas evolution.
Part 2: O-Alkylation Reaction
-
Cool the suspension of the sodium alkoxide back to 0 °C.
-
Slowly add the alkyl halide (1.1 eq) dropwise via syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Part 3: Work-up and Purification
-
Upon completion of the reaction, cool the flask in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to decompose any unreacted NaH.
-
Add deionized water to dissolve the salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure O-alkylated this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for the O-alkylation of this compound with benzyl bromide as the alkylating agent.
| Parameter | Value |
| Starting Material | This compound |
| Alkylating Agent | Benzyl Bromide |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 18 hours |
| Yield of Purified Product | 75% |
| Product Purity (by NMR) | >95% |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with O-benzylated product structure |
| ¹³C NMR (CDCl₃, 100 MHz) | Consistent with O-benzylated product structure |
| Mass Spectrometry (ESI+) | [M+H]⁺ calculated and found |
Visualizations
Reaction Scheme
The O-alkylation of this compound proceeds via a Williamson ether synthesis.
Caption: General reaction scheme for the O-alkylation.
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis and purification of O-alkylated this compound.
Caption: Step-by-step experimental workflow diagram.
References
Application Notes and Protocols: Synthesis of Spiro Compounds Using (1-Aminocyclohexyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of spiro-oxazolidine compounds utilizing (1-aminocyclohexyl)methanol as a key building block. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to improved potency and selectivity for biological targets.
Introduction
This compound is a valuable bifunctional reagent for the synthesis of diverse heterocyclic compounds. Its vicinal amino and hydroxyl groups on a cyclohexane ring make it an ideal precursor for the construction of spiro-oxazolidines through condensation reactions with carbonyl compounds. This approach offers a straightforward method to access novel spirocyclic systems for screening in drug discovery programs.
The general reaction involves the acid-catalyzed condensation of this compound with a ketone or an aldehyde. The reaction proceeds through the formation of an intermediate iminium ion or oxocarbenium ion, followed by intramolecular cyclization to yield the spiro-oxazolidine.
Reaction Pathway
The synthesis of spiro-oxazolidines from this compound and a generic ketone is depicted in the following reaction pathway.
Application Notes and Protocols: (1-Aminocyclohexyl)methanol as a Versatile Building Block for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Aminocyclohexyl)methanol is a valuable and versatile bifunctional building block in synthetic and medicinal chemistry. Its unique structure, featuring a primary amine and a primary alcohol on a cyclohexane scaffold, allows for the facile construction of a variety of novel heterocyclic compounds, particularly spiro-heterocycles. These structures are of significant interest in drug discovery due to their rigid three-dimensional frameworks which can provide high-affinity and selective interactions with biological targets.
This document provides detailed application notes and experimental protocols for the synthesis of two important classes of heterocyclic compounds derived from this compound: spiro-oxazolidines and tetrahydropyrimidines. The protocols are based on established synthetic methodologies and are intended to serve as a practical guide for laboratory execution.
I. Synthesis of Spiro-Oxazolidines
The reaction of this compound with aldehydes or ketones provides a direct route to the synthesis of 1-oxa-3-azaspiro[4.5]decane derivatives. This condensation reaction typically proceeds with high efficiency and is a cornerstone of combinatorial chemistry efforts aimed at generating diverse compound libraries.
A. General Reaction Scheme
The general reaction involves the condensation of this compound with a carbonyl compound to form a spiro-oxazolidine.
Caption: General reaction scheme for the synthesis of spiro-oxazolidines from this compound.
B. Experimental Protocols
Protocol 1: Synthesis of 1-Oxa-3-azaspiro[4.5]decane from Formaldehyde
This protocol describes the synthesis of the parent spiro-oxazolidine ring system using formaldehyde.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Toluene
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq) and toluene.
-
Add formaldehyde (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Dry the toluene solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by distillation or chromatography if necessary.
Protocol 2: Synthesis of 2-Aryl-1-oxa-3-azaspiro[4.5]decanes from Aromatic Aldehydes
This protocol outlines the synthesis of spiro-oxazolidines with aromatic substituents at the 2-position.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., benzaldehyde, p-nitrobenzaldehyde)
-
Methanol or Ethanol
-
Molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in methanol or ethanol.
-
Add activated 4 Å molecular sieves to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the molecular sieves and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization or column chromatography.
C. Quantitative Data
The following table summarizes typical yields for the synthesis of various spiro-oxazolidines from this compound based on literature precedents.
| Entry | Carbonyl Compound | Product | Typical Yield (%) |
| 1 | Formaldehyde | 1-Oxa-3-azaspiro[4.5]decane | > 90 |
| 2 | Benzaldehyde | 2-Phenyl-1-oxa-3-azaspiro[4.5]decane | 85 - 95 |
| 3 | p-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1-oxa-3-azaspiro[4.5]decane | 80 - 90 |
| 4 | Cyclohexanone | Dispiro[cyclohexane-1,2'-(1-oxa-3-azaspiro[4.5]decane)-4',1''-cyclohexane] | 70 - 80 |
II. Synthesis of Tetrahydropyrimidines via the Biginelli Reaction
While this compound itself is not a direct component in the classical Biginelli reaction, its derivatives, such as aldehydes or ketones synthesized from it, can be utilized. Alternatively, the amino group can be incorporated into the urea or thiourea component. The Biginelli reaction is a one-pot multicomponent reaction that provides access to a wide range of biologically active dihydropyrimidinones and their thione analogs.
A. General Reaction Scheme and Workflow
The Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.
Caption: Workflow for the Biginelli reaction to synthesize tetrahydropyrimidines.
B. Experimental Protocol
Protocol 3: General Procedure for the Synthesis of Tetrahydropyrimidine Derivatives
This protocol provides a general method for the Biginelli condensation.
Materials:
-
An aldehyde (e.g., a derivative of this compound) (1.0 eq)
-
A β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, combine the aldehyde, β-ketoester, and urea (or thiourea) in ethanol.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
III. Biological and Pharmacological Relevance
Heterocyclic compounds, particularly those with spirocyclic and tetrahydropyrimidine scaffolds, are of immense interest in medicinal chemistry due to their diverse biological activities.
A. Spiro-Oxazolidines
Spiro-oxazolidines derived from this compound are rigid, three-dimensional structures that can serve as valuable scaffolds in drug design. While specific biological data for these exact compounds is limited in publicly available literature, related spiro-heterocyclic systems have demonstrated a wide range of activities, including:
-
Antimicrobial Activity: The unique stereochemistry of spiro compounds can lead to selective interactions with microbial enzymes or cell wall components.
-
Anticancer Activity: Spiro-oxindoles, a related class of compounds, have shown potent cytotoxic effects against various cancer cell lines.[1] The rigid spirocyclic core can orient functional groups in a precise manner to interact with targets such as kinases or tubulin.
-
CNS Activity: The lipophilic nature of the cyclohexane ring can facilitate crossing the blood-brain barrier, making these compounds potential candidates for CNS-active drugs.
B. Tetrahydropyrimidines
Tetrahydropyrimidine derivatives are well-known for their broad spectrum of pharmacological properties.
-
Antibacterial Activity: Certain tetrahydropyrimidine derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.
-
Antiviral Activity: The tetrahydropyrimidine core is found in several antiviral agents.
-
Calcium Channel Blockers: Some dihydropyrimidines are known to modulate calcium channels, with applications in treating cardiovascular diseases.
The following table summarizes the antibacterial activity of a series of synthesized tetrahydropyrimidine derivatives against various bacterial strains.
| Compound | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. P. aeruginosa |
| THP-1 | 12 | 10 | 9 |
| THP-2 | 15 | 13 | 11 |
| THP-3 | 10 | 8 | 7 |
| THP-4 | 18 | 16 | 14 |
| Ampicillin (Control) | 22 | 20 | 18 |
Conclusion
This compound is a readily available and highly useful starting material for the synthesis of novel spiro-oxazolidines and can be incorporated into the synthesis of biologically active tetrahydropyrimidines. The straightforward and efficient synthetic protocols outlined in this document provide a foundation for the exploration of these heterocyclic systems in the context of drug discovery and development. The resulting compounds, with their diverse and tunable structures, represent a promising area for further investigation into their pharmacological properties.
References
Application Notes and Protocols for the Enantioselective Reduction of Ketones Using (1-Aminocyclohexyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in modern organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among the most robust and widely utilized methods for this purpose is the catalytic asymmetric reduction using a chiral oxazaborolidine catalyst, famously known as the Corey-Bakshi-Shibata (CBS) reduction. This method offers high enantioselectivity, predictable stereochemical outcomes, and operational simplicity.
These application notes provide a detailed overview and experimental protocols for the use of catalysts derived from (1-aminocyclohexyl)methanol and its analogues in the enantioselective reduction of ketones. While specific, comprehensive data for catalysts derived directly from this compound is limited in readily available literature, the principles and protocols outlined herein are based on well-established procedures for structurally similar chiral amino alcohol-derived catalysts, such as those from cyclic aminoindanols. The provided data and protocols serve as a practical guide for researchers looking to employ or develop catalysts based on the this compound scaffold.
General Reaction Scheme
The overall transformation involves the reduction of a prochiral ketone to a chiral secondary alcohol using a borane source, catalyzed by an in situ generated or pre-formed oxazaborolidine from a chiral amino alcohol derivative.
Caption: General workflow for the catalytic enantioselective reduction of a ketone.
Catalytic Cycle
The catalytic cycle for the enantioselective reduction of ketones using an oxazaborolidine catalyst derived from a chiral amino alcohol, such as a this compound derivative, is a well-elucidated pathway. The cycle begins with the coordination of the borane source to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone substrate. The ketone orients itself to minimize steric interactions between its larger substituent and the catalyst's chiral framework. This is followed by an intramolecular hydride transfer from the activated borane to the carbonyl carbon via a six-membered transition state. The resulting alkoxyborane intermediate then dissociates, releasing the chiral alcohol product upon workup and regenerating the catalyst for the next cycle.
Caption: Catalytic cycle of enantioselective ketone reduction.
Representative Data
Due to the limited availability of specific substrate scope data for this compound derivatives in the literature, the following table presents representative results for the enantioselective reduction of various acetophenone derivatives using an in-situ generated oxazaborolidine catalyst derived from the structurally analogous chiral amino alcohol, (1S, 2R)-(-)-cis-1-amino-2-indanol. This data illustrates the typical efficacy and selectivity of such catalyst systems.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 89 | 91 |
| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | 85 | 88 |
| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 82 | 85 |
| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 92 | 94 |
| 5 | 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | 94 | 95 |
| 6 | 4'-Trifluoromethylacetophenone | 1-(4-(Trifluoromethyl)phenyl)ethanol | 90 | 96 |
| 7 | 2'-Chloroacetophenone | 1-(2-Chlorophenyl)ethanol | 88 | 92 |
| 8 | 3'-Methoxyacetophenone | 1-(3-Methoxyphenyl)ethanol | 84 | 87 |
Experimental Protocols
The following are detailed protocols for the synthesis of a representative chiral amino alcohol and its application in the enantioselective reduction of a ketone.
Protocol 1: Synthesis of a Chiral this compound Derivative
This protocol outlines a general method for the synthesis of a chiral this compound derivative, which serves as the precursor for the oxazaborolidine catalyst.
Materials:
-
Appropriate chiral starting material (e.g., a chiral cyclohexanone derivative or a product from an asymmetric Strecker reaction)
-
Reducing agent (e.g., Lithium aluminum hydride (LAH))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous magnesium sulfate)
Procedure:
-
To a solution of the chiral amino acid or amino nitrile precursor (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of LAH (2.0-3.0 eq) in THF at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench sequentially by the careful dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of celite, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral this compound derivative.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: In-Situ Generation of the Oxazaborolidine Catalyst and Enantioselective Reduction of Acetophenone
This protocol describes the in-situ formation of the chiral oxazaborolidine catalyst from a this compound derivative and its immediate use for the asymmetric reduction of acetophenone.
Materials:
-
Chiral this compound derivative (10 mol%)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Acetophenone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the chiral this compound derivative (0.1 eq) in anhydrous THF under an inert atmosphere, add the borane source (e.g., BH₃·SMe₂, 1.0 M solution in THF, 1.2 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes at room temperature to allow for the in-situ formation of the oxazaborolidine catalyst.
-
Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
In a separate flask, prepare a solution of acetophenone (1.0 eq) in anhydrous THF.
-
Add the acetophenone solution dropwise to the catalyst solution over a period of 15-20 minutes.
-
Stir the reaction mixture at the same temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl to the residue and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, 1-phenylethanol, by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Conclusion
The enantioselective reduction of ketones using chiral oxazaborolidine catalysts derived from amino alcohols like this compound is a powerful and versatile method for the synthesis of enantioenriched secondary alcohols. The operational simplicity of in-situ catalyst generation, coupled with the high levels of stereocontrol achievable, makes this a valuable tool for researchers in both academic and industrial settings. The protocols and data presented here provide a solid foundation for the application and further development of these catalyst systems in the synthesis of complex chiral molecules.
Application Notes and Protocols for the Scale-Up Synthesis of (1-Aminocyclohexyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Aminocyclohexyl)methanol is a valuable building block in the pharmaceutical and chemical industries, often incorporated into the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules. Its bifunctional nature, containing both a primary amine and a primary alcohol on a cyclohexane scaffold, makes it a versatile intermediate. The scale-up of its synthesis from laboratory to industrial production requires robust, efficient, and economically viable methods.
These application notes provide detailed protocols for two primary scalable synthesis routes for this compound: the reduction of 1-aminocyclohexanecarboxylic acid and the catalytic hydrogenation of its corresponding ester. The information is intended to guide researchers and process chemists in the development of large-scale manufacturing processes.
Industrial Applications
This compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals.[1] They are particularly useful in the development of:
-
Enzyme inhibitors: The rigid cyclohexyl structure can provide a well-defined orientation for binding to enzyme active sites.
-
CNS agents: The amino alcohol moiety is a common feature in compounds targeting the central nervous system.
-
Chiral ligands: The molecule can be resolved into its enantiomers to serve as a scaffold for chiral ligands in asymmetric synthesis.
Synthesis Routes
Two primary routes for the scale-up synthesis of this compound are detailed below.
Route 1: Reduction of 1-Aminocyclohexanecarboxylic Acid
The direct reduction of 1-aminocyclohexanecarboxylic acid is a common method for producing this compound. While lithium aluminum hydride (LiAlH4) is effective on a lab scale, its cost and safety concerns make it less suitable for industrial production.[2][3] More cost-effective and safer reducing agents are preferred for scale-up operations.[4]
Caption: Synthesis of this compound via Reduction.
Route 2: Catalytic Hydrogenation of 1-Aminocyclohexanecarboxylate Ester
Catalytic hydrogenation is a highly efficient and scalable method for the reduction of esters to alcohols. This route involves the initial esterification of 1-aminocyclohexanecarboxylic acid followed by hydrogenation using a heterogeneous catalyst. This method is often preferred in industrial settings due to its cost-effectiveness, safety, and the ease of catalyst separation.[5][6]
Caption: Synthesis via Catalytic Hydrogenation.
Data Presentation
The following tables summarize typical quantitative data for the described synthesis routes, compiled from literature on analogous transformations.
Table 1: Comparison of Synthesis Routes
| Parameter | Route 1: Reduction (NaBH4/I2) | Route 2: Catalytic Hydrogenation (Ru/C) |
| Starting Material | 1-Aminocyclohexanecarboxylic Acid | Methyl 1-Aminocyclohexanecarboxylate |
| Key Reagents | Sodium borohydride, Iodine | Hydrogen gas, Ruthenium on Carbon (5%) |
| Solvent | Tetrahydrofuran (THF) | Methanol |
| Temperature | 0 - 65 °C | 100 - 120 °C |
| Pressure | Atmospheric | 15 - 30 bar |
| Reaction Time | 6 - 12 hours | 12 - 24 hours |
| Typical Yield | 80 - 95% | 90 - 98% |
| Purity (crude) | 85 - 95% | 90 - 97% |
| Key Advantages | Milder conditions | High atom economy, catalyst recyclable |
| Key Disadvantages | Stoichiometric reductant | Requires high-pressure equipment |
Table 2: Reagent and Solvent Quantities (Basis: 1 kg of Starting Material)
| Route | Reagent/Solvent | Molar/Volume Ratio | Quantity |
| Route 1 | 1-Aminocyclohexanecarboxylic Acid | 1.0 eq | 1 kg |
| Sodium Borohydride | 2.5 eq | 0.66 kg | |
| Iodine | 1.1 eq | 1.95 kg | |
| Tetrahydrofuran | 10 L/kg | 10 L | |
| Route 2 | Methyl 1-Aminocyclohexanecarboxylate | 1.0 eq | 1 kg |
| Ruthenium on Carbon (5%) | 5% w/w | 50 g | |
| Methanol | 10 L/kg | 10 L |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Reduction
Materials:
-
1-Aminocyclohexanecarboxylic Acid
-
Sodium borohydride (NaBH4)
-
Iodine (I2)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 10 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
Equipment:
-
Large-scale glass-lined reactor with mechanical stirring, reflux condenser, and inert gas inlet.
-
Addition funnel
-
Temperature control unit (heating/cooling jacket)
-
Filtration unit
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Charging Reagents: Charge the reactor with sodium borohydride (2.4 equivalents) and anhydrous THF (6 L per kg of amino acid). Cool the suspension to 0 °C with stirring.
-
Substrate Addition: In a separate vessel, dissolve 1-aminocyclohexanecarboxylic acid (1 equivalent) in anhydrous THF (4 L per kg). Slowly add this solution to the reactor via the addition funnel, maintaining the temperature below 10 °C.
-
Iodine Addition: Prepare a solution of iodine (1.1 equivalents) in anhydrous THF (2 L per kg). Add this solution dropwise to the reaction mixture. An exothermic reaction will occur, and the temperature should be maintained between 60-65 °C using the cooling jacket. The addition rate should be controlled to maintain a steady reflux.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at reflux for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess reducing agent. Then, carefully add water, followed by 10 M aqueous sodium hydroxide solution until the mixture becomes basic (pH > 12).
-
Work-up: Stir the mixture for 1 hour, then filter to remove the inorganic salts. Wash the filter cake with THF.
-
Extraction: Transfer the filtrate to a separation vessel and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to yield pure this compound.[7]
Protocol 2: Scale-Up Synthesis of this compound via Catalytic Hydrogenation
Part A: Esterification of 1-Aminocyclohexanecarboxylic Acid
Materials:
-
1-Aminocyclohexanecarboxylic Acid
-
Methanol, anhydrous
-
Thionyl chloride (SOCl2) or Sulfuric acid (H2SO4)
Procedure:
-
Reactor Setup: In a suitable reactor, suspend 1-aminocyclohexanecarboxylic acid (1 equivalent) in anhydrous methanol (10 L per kg).
-
Catalyst Addition: Cool the mixture to 0 °C and slowly add thionyl chloride (1.2 equivalents) or concentrated sulfuric acid (catalytic amount).
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the methyl 1-aminocyclohexanecarboxylate.
Part B: Catalytic Hydrogenation
Materials:
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Methyl 1-aminocyclohexanecarboxylate
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Ruthenium on Carbon (Ru/C, 5% w/w) or Raney Nickel
-
Methanol
Equipment:
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High-pressure autoclave (hydrogenator) with a stirrer and temperature/pressure controls.
-
Filtration system (e.g., Celite pad)
Procedure:
-
Reactor Charging: Charge the autoclave with methyl 1-aminocyclohexanecarboxylate (1 equivalent), methanol (10 L per kg), and the hydrogenation catalyst (e.g., 5% Ru/C, 2-5% w/w).[8]
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Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 15-30 bar. Heat the mixture to 100-120 °C with vigorous stirring.
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Reaction Monitoring: Monitor the hydrogen uptake. The reaction is complete when hydrogen consumption ceases. This typically takes 12-24 hours.
-
Catalyst Removal: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the catalyst with methanol.
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Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude this compound can be further purified by vacuum distillation.
General Experimental Workflow
Caption: General Workflow for Industrial Production.
Safety Considerations
-
Reduction with NaBH4/I2: The reaction of sodium borohydride with iodine is exothermic and generates hydrogen gas. The reaction must be carried out in a well-ventilated area, under an inert atmosphere, and with adequate cooling capacity.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. High-pressure hydrogenation should only be performed in a specialized autoclave by trained personnel. Proper grounding of equipment is necessary to prevent static discharge.
-
General Precautions: All chemical manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. jocpr.com [jocpr.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 8. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Aminocyclohexyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (1-Aminocyclohexyl)methanol synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when reducing 1-Aminocyclohexanecarboxylic acid.
Q1: Why is my yield of this compound consistently low?
A1: Low yields can stem from several factors related to the choice of reducing agent, reaction conditions, and workup procedure.
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Suboptimal Reducing Agent: The choice of reducing agent is critical for the efficient conversion of the carboxylic acid to the alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[1][2][3] Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce carboxylic acids.[2][3]
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate stoichiometry of the reducing agent. When using LiAlH₄, refluxing in an anhydrous solvent like THF for several hours is often necessary to ensure complete conversion.[2][4]
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Moisture Contamination: LiAlH₄ reacts violently with water.[5] The presence of moisture in the starting materials or solvent will consume the reducing agent, leading to a lower yield. Ensure all glassware is oven-dried and solvents are anhydrous.
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Product Loss During Workup: The workup procedure to quench the reaction and extract the product can lead to significant product loss if not performed carefully. Formation of emulsions during aqueous extraction is a common issue.
Q2: My reaction is producing a significant amount of an aldehyde byproduct instead of the desired amino alcohol. How can I prevent this?
A2: The formation of the corresponding amino aldehyde is a result of incomplete reduction.
-
Insufficient Reducing Agent: Ensure at least a stoichiometric amount, and often a slight excess, of the reducing agent is used.
-
Reaction Time and Temperature: Increase the reaction time or temperature to drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
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Choice of Reducing Agent: As mentioned, LiAlH₄ is more effective than NaBH₄ for the complete reduction of carboxylic acids to alcohols.[2][3] If using a milder reducing agent is necessary, consider activating the carboxylic acid first, for example, by converting it to an ester or using a system like NaBH₄/I₂ which generates diborane in situ.[3]
Q3: I am having difficulty with the workup. The mixture forms a thick emulsion that is difficult to separate.
A3: Emulsion formation is common during the workup of LiAlH₄ reactions due to the formation of aluminum salts.
-
Careful Quenching: A sequential and slow addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water can help to form a granular precipitate that is easier to filter.[4]
-
Use of Anhydrous Sodium Sulfate: Adding anhydrous sodium sulfate to the quenched reaction mixture before filtration can help to absorb excess water and break up emulsions.
-
Acid-Base Extraction: After the initial workup, an acid-base extraction can be employed to purify the amino alcohol. The amine can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a straightforward method for monitoring the reaction.
-
Staining: Since the starting material and product are both amines, a ninhydrin stain is effective for visualizing the spots.
-
Solvent System: A polar solvent system, such as a mixture of dichloromethane and methanol, is typically suitable for separating the more polar amino alcohol product from the less polar starting amino acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor is 1-Aminocyclohexanecarboxylic acid.
Q2: Which reducing agents are most effective for this synthesis?
A2: Powerful hydride-donating reagents are required. Lithium aluminum hydride (LiAlH₄) is a common choice for the direct reduction of amino acids.[1][4][5] Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are also highly effective and can offer better selectivity in some cases.[4][6][7]
Q3: Are there any safety precautions I should take when running this reaction?
A3: Yes, especially when using LiAlH₄.
-
Anhydrous Conditions: LiAlH₄ reacts violently with protic solvents like water and alcohols. The reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Quenching: The quenching of excess LiAlH₄ is highly exothermic and releases hydrogen gas, which is flammable. It must be done slowly and at a low temperature (e.g., in an ice bath).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Q4: What are some common side reactions to be aware of?
A4: Besides incomplete reduction to the aldehyde, other side reactions can occur.
-
Over-reduction: While less common for this specific transformation, powerful reducing agents can sometimes lead to the cleavage of other functional groups if present in the molecule.
-
Reaction with Solvent: LiAlH₄ can react with certain solvents, such as halogenated solvents. Ethereal solvents like THF or diethyl ether are preferred.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of Amino Alcohols from Amino Acids
| Reducing Agent | Typical Yield Range | Advantages | Disadvantages | Citations |
| Lithium aluminum hydride (LiAlH₄) | 70-90% | High reactivity, readily available | Highly reactive with water, requires strict anhydrous conditions, can be difficult to work up. | [1][4][5] |
| Borane (BH₃·THF or BMS) | 70-95% | High reactivity for carboxylic acids, can be more selective than LiAlH₄. | Can be sensitive to steric hindrance, may require specific workup procedures. | [4][6][7] |
| Sodium borohydride / Iodine (NaBH₄/I₂) | 80-98% | Milder than LiAlH₄, can be more selective. | Requires the in-situ generation of diborane, may not be as effective for all substrates. | [1][3] |
Experimental Protocols
Detailed Methodology for the Reduction of 1-Aminocyclohexanecarboxylic Acid using LiAlH₄
This protocol is adapted from a general procedure for the reduction of α-amino acids.[4]
-
Preparation: Under an inert atmosphere (nitrogen or argon), add a stir bar and anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel.
-
Addition of LiAlH₄: Carefully add lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents) to the stirred THF.
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Addition of Amino Acid: Slowly add a solution or suspension of 1-Aminocyclohexanecarboxylic acid (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension via the addition funnel. The addition is exothermic and may cause the THF to reflux. Maintain a controlled addition rate.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add water dropwise to quench the excess LiAlH₄. Following the initial water quench, add a 15% aqueous solution of sodium hydroxide, followed by another portion of water. This should result in the formation of a white, granular precipitate.
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Filtration: Filter the mixture through a pad of celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Extraction: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
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Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield issues.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Purification of (1-Aminocyclohexyl)methanol by crystallization or chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying (1-Aminocyclohexyl)methanol using crystallization and chromatography techniques. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable purification techniques for this compound?
A1: The most common and effective purification techniques for this compound, a polar amino alcohol, are crystallization and column chromatography. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: How do I choose an appropriate solvent for the crystallization of this compound?
A2: A good crystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given its polar nature, polar solvents like ethanol, methanol, or isopropanol, or a mixed solvent system such as ethanol/water or methanol/diethyl ether, are good starting points.[1] It is advisable to perform small-scale solubility tests with a range of solvents to identify the optimal one.
Q3: What type of chromatography is best suited for purifying this compound?
A3: Normal-phase column chromatography using a polar stationary phase like silica gel or alumina is well-suited for the purification of polar compounds like this compound.[2] Reversed-phase chromatography can also be an option, depending on the specific impurities.
Q4: Can I use the hydrochloride salt of this compound for purification?
A4: Yes, purification can be performed on either the free base or its salt form, such as this compound hydrochloride.[3][4] Keep in mind that the solubility characteristics of the salt will differ significantly from the free base, generally being more soluble in polar solvents.[5]
Crystallization Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Failure to Crystallize | The solution is not supersaturated. | - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Concentrate the solution by slowly evaporating some of the solvent.[5] |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Re-heat the solution to dissolve the oil and then allow it to cool more slowly. |
| Low Yield | Too much solvent was used, or crystallization was incomplete. | - Use the minimum amount of hot solvent necessary for complete dissolution. - Allow for a longer crystallization time at a lower temperature to maximize crystal formation.[6] |
| Poor Purity | Impurities were trapped in the crystal lattice due to rapid crystallization. | - Slow down the cooling rate to allow for more selective crystal growth. - Consider a second recrystallization step for higher purity.[5] |
Chromatography Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Poor Separation | The mobile phase polarity is not optimized. | - Adjust the solvent ratio of the mobile phase. For normal-phase chromatography, increasing the polarity of the eluent will increase the elution speed of polar compounds.[7] - Perform thin-layer chromatography (TLC) first to determine the optimal solvent system.[8] |
| Peak Tailing | The compound is interacting too strongly with the stationary phase. | - Add a small amount of a polar modifier, like triethylamine or ammonia, to the mobile phase to reduce strong interactions with the silica gel. |
| Irregular Flow Rate | There is an issue with the column packing or air bubbles are present. | - Ensure the column is packed uniformly without any cracks or channels. - Degas the mobile phase before use to prevent the formation of air bubbles.[9] |
| No Compound Eluting | The mobile phase is not polar enough to move the compound down the column. | - Gradually increase the polarity of the mobile phase (gradient elution).[8] For instance, start with a less polar solvent like ethyl acetate and gradually introduce a more polar solvent like methanol. |
Experimental Protocols
Crystallization Protocol
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[10]
-
Cooling: Allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.[10]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography Protocol
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent, such as hexane.
-
Column Packing: Carefully pour the slurry into the chromatography column, allowing the solvent to drain and the silica gel to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.[11]
-
Elution: Begin eluting the column with the chosen mobile phase (e.g., a mixture of ethyl acetate and methanol).[7]
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Illustrative Crystallization Solvent Screening
| Solvent System | Ratio (v/v) | Yield (%) | Purity (%) |
| Ethanol | - | 75 | 95 |
| Methanol/Diethyl Ether | 1:2 | 82 | 97 |
| Isopropanol | - | 70 | 94 |
| Ethanol/Water | 9:1 | 85 | 98 |
Table 2: Illustrative Column Chromatography Mobile Phase Optimization
| Stationary Phase | Mobile Phase (v/v) | Retention Factor (Rf) | Purity (%) |
| Silica Gel | Ethyl Acetate | 0.1 | 92 |
| Silica Gel | Ethyl Acetate/Methanol (95:5) | 0.3 | 98 |
| Silica Gel | Ethyl Acetate/Methanol (90:10) | 0.5 | 96 |
| Alumina | Dichloromethane/Methanol (98:2) | 0.25 | 97 |
Visualizations
Caption: Workflow for the purification of this compound by crystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. columbia.edu [columbia.edu]
- 3. This compound hydrochloride | 5460-68-4 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. uhplcs.com [uhplcs.com]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. bnmv.ac.in [bnmv.ac.in]
Technical Support Center: Synthesis of (1-Aminocyclohexyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Aminocyclohexyl)methanol. The following information addresses common side reactions and offers practical solutions to challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and practical laboratory synthesis of this compound involves a two-step process. The first step is the Strecker synthesis of 1-aminocyclohexanecarbonitrile from cyclohexanone, ammonia, and a cyanide source. The subsequent and final step is the reduction of the nitrile group of 1-aminocyclohexanecarbonitrile to a primary amine, which concurrently transforms the nitrile into a methylamine group, yielding the desired this compound.
Q2: What is the most prevalent side reaction during the reduction of 1-aminocyclohexanecarbonitrile?
A2: A significant side reaction during the catalytic hydrogenation of nitriles is the formation of secondary and tertiary amines. This occurs when the intermediate imine reacts with the already formed primary amine product. To mitigate this, the use of specific catalysts and reaction conditions is crucial. For instance, conducting the hydrogenation in the presence of ammonia can help suppress the formation of these byproducts.
Q3: Can the nitrile group of 1-aminocyclohexanecarbonitrile be incompletely reduced?
A3: Yes, incomplete reduction is a potential issue, especially when using hydride-reducing agents like lithium aluminum hydride (LiAlH₄). Under certain conditions, the reaction can stall at the intermediate imine stage or result in the formation of the corresponding amide, 1-aminocyclohexanecarboxamide, upon workup if water is introduced before the reduction is complete. Careful control of reaction time, temperature, and stoichiometry of the reducing agent is necessary to ensure complete conversion to the desired amino alcohol.
Q4: How can I minimize the formation of the amide byproduct during LiAlH₄ reduction?
A4: To minimize the formation of 1-aminocyclohexanecarboxamide, ensure that the reaction goes to completion by using a sufficient excess of LiAlH₄ and an adequate reaction time, often under reflux in an anhydrous etheral solvent like THF. It is also critical to perform a careful workup procedure. The excess LiAlH₄ should be quenched at a low temperature (e.g., 0 °C) by the slow, sequential addition of water and then a sodium hydroxide solution. This procedure, known as the Fieser workup, helps to avoid the partial hydrolysis of the intermediate to the amide.
Q5: Are there alternative reducing agents to LiAlH₄ for the synthesis of this compound?
A5: While LiAlH₄ is a powerful and common reducing agent for nitriles, other reagents can be employed. Catalytic hydrogenation using catalysts such as Raney nickel or rhodium on alumina can be effective. These methods can sometimes offer better selectivity and avoid the hazards associated with pyrophoric hydrides. However, optimization of reaction conditions (pressure, temperature, solvent, and catalyst) is essential to maximize the yield of the primary amine and minimize over-alkylation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reduction of the nitrile precursor. | Increase the molar ratio of the reducing agent (e.g., LiAlH₄). Extend the reaction time or increase the reaction temperature (e.g., reflux in THF). Monitor the reaction progress by TLC or GC to ensure the disappearance of the starting material. |
| Formation of secondary or tertiary amine byproducts during catalytic hydrogenation. | Add an excess of ammonia to the reaction mixture to compete with the primary amine product for reaction with the intermediate imine. Optimize the catalyst system; Raney nickel in the presence of ammonia is often effective. | |
| Product loss during workup and purification. | Use a careful extraction procedure with an appropriate organic solvent. For purification by column chromatography, consider using a deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina to prevent product adsorption. | |
| Presence of 1-Aminocyclohexanecarboxamide in the Product | Incomplete reduction of the nitrile by LiAlH₄ followed by hydrolysis during workup. | Ensure complete reduction by using sufficient LiAlH₄ and adequate reaction time. Perform a careful Fieser workup at low temperature to decompose the aluminum complexes before raising the temperature. |
| Hydrolysis of the starting nitrile before reduction. | Ensure all reagents and solvents are anhydrous, as the nitrile group can be sensitive to hydrolysis under certain conditions. | |
| Formation of Unidentified Byproducts | Side reactions involving the amino group. | Consider protecting the amino group before the reduction step, for example, as a Boc-carbamate. The protecting group can then be removed in a subsequent step. |
| Contamination in starting materials or solvents. | Use high-purity starting materials and anhydrous solvents. |
Experimental Protocols
Synthesis of this compound via LiAlH₄ Reduction of 1-Aminocyclohexanecarbonitrile
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Reaction: Cool the suspension to 0 °C in an ice bath. To this, add a solution of 1-aminocyclohexanecarbonitrile (1.0 equivalent) in anhydrous THF dropwise via an addition funnel. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and slowly add water (x mL per gram of LiAlH₄ used), followed by the dropwise addition of a 15% aqueous sodium hydroxide solution (x mL per gram of LiAlH₄). Finally, add water again (3x mL per gram of LiAlH₄).
-
Isolation: Stir the resulting granular precipitate at room temperature for 30 minutes. Filter the solid and wash it thoroughly with THF or another suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing a small amount of triethylamine, e.g., 0.5-1%).
Visualizations
Caption: Troubleshooting workflow for side reactions in the synthesis of this compound.
Caption: Synthetic pathway and potential side reactions for this compound.
Technical Support Center: Optimization of Reaction Conditions for (1-Aminocyclohexyl)methanol Derivatization
Welcome to the technical support center for the derivatization of (1-Aminocyclohexyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common experimental issues, and ensuring successful synthesis of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The most common derivatization targets the primary amine and primary alcohol functional groups. N-acylation is frequently performed to introduce various acyl groups, enhancing the lipophilicity or providing a handle for further functionalization. O-acylation of the hydroxyl group is also possible but generally requires different reaction conditions. Protecting group strategies are often employed to achieve selective derivatization of either the amine or the alcohol.
Q2: How can I achieve selective N-acylation over O-acylation?
A2: The primary amine in this compound is significantly more nucleophilic than the primary alcohol. Therefore, under neutral or slightly basic conditions, N-acylation is generally favored. Using a slight excess of the acylating agent at low temperatures (e.g., 0 °C) can promote selective N-acylation. For complete selectivity, especially with highly reactive acylating agents, protection of the hydroxyl group may be necessary.
Q3: What are the key parameters to consider when optimizing the reaction conditions?
A3: The key parameters for optimizing the derivatization of this compound include the choice of acylating agent (e.g., acid anhydride vs. acyl chloride), solvent, reaction temperature, stoichiometry of reactants, and the use of a base or catalyst. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for determining the optimal reaction time.
Q4: What are the common challenges encountered during the work-up and purification of this compound derivatives?
A4: Common challenges include the removal of excess acylating agent and byproducts, such as carboxylic acids or HCl. Aqueous work-ups with a mild base (e.g., sodium bicarbonate solution) are often used to neutralize acidic byproducts. Purification can typically be achieved by recrystallization or column chromatography. The choice of solvent for recrystallization is critical to obtain a high yield of pure product.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of the N-acylated product. | 1. Inactive acylating agent: The acylating agent (e.g., acetic anhydride) may have hydrolyzed due to improper storage. 2. Incomplete reaction: The reaction time may be too short, or the temperature too low. 3. Amine salt formation: If the starting material is the hydrochloride salt of this compound, the free amine is not available to react. | 1. Use fresh or newly opened acylating agent. 2. Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, consider a moderate increase in temperature. 3. Neutralize the hydrochloride salt with a suitable base (e.g., triethylamine, sodium bicarbonate) prior to or during the acylation reaction. |
| Presence of a di-acylated byproduct (both N- and O-acylated). | 1. Excess acylating agent: Using a large excess of the acylating agent can lead to the acylation of the less reactive hydroxyl group. 2. High reaction temperature: Higher temperatures can provide the necessary activation energy for O-acylation. | 1. Use a controlled amount of the acylating agent (e.g., 1.05-1.2 equivalents). 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| The product is an oil and does not crystallize during purification. | 1. Presence of impurities: Residual solvent or byproducts can inhibit crystallization. 2. The product is intrinsically an oil at room temperature. | 1. Ensure all byproducts and excess reagents are removed during the work-up. Try different solvent systems for recrystallization or consider purification by column chromatography. 2. If the product is an oil, purification by column chromatography is the preferred method. |
| Difficulty in removing the urea byproduct when using a coupling agent (e.g., EDC). | The urea byproduct has limited solubility in many organic solvents. | Filter the reaction mixture to remove the precipitated urea. Alternatively, perform an acidic wash during the work-up to protonate and dissolve the urea in the aqueous phase. |
Data Presentation: Reaction Condition Optimization
The following tables provide a summary of typical reaction conditions for the N-acylation of this compound with common acylating agents. These are starting points and may require further optimization for specific substrates and scales.
Table 1: N-Acetylation with Acetic Anhydride
| Parameter | Condition | Expected Outcome |
| Stoichiometry (Amine:Anhydride) | 1 : 1.1 | Good yield with minimal di-acylation |
| Solvent | Dichloromethane (DCM), Ethyl Acetate | Good solubility of reactants |
| Temperature | 0 °C to Room Temperature | Selective N-acetylation |
| Reaction Time | 1 - 4 hours | Typically complete within this timeframe |
| Work-up | Aqueous NaHCO₃ wash | Neutralizes acetic acid byproduct |
| Typical Yield | 85-95% | High yield of the N-acetylated product |
Table 2: N-Benzoylation with Benzoyl Chloride
| Parameter | Condition | Expected Outcome |
| Stoichiometry (Amine:Acyl Chloride) | 1 : 1.05 | High conversion to the amide |
| Base (equivalents) | Triethylamine (1.2) or Pyridine (solvent) | Neutralizes HCl byproduct |
| Solvent | Dichloromethane (DCM) or Pyridine | Good reaction medium |
| Temperature | 0 °C to Room Temperature | Controlled reaction rate |
| Reaction Time | 2 - 6 hours | Generally sufficient for completion |
| Work-up | Dilute HCl wash, followed by NaHCO₃ wash | Removes excess base and byproducts |
| Typical Yield | 80-90% | Good yield of the N-benzoylated product |
Experimental Protocols
Protocol 1: Selective N-Acetylation of this compound
Materials:
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This compound
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Acetic Anhydride
-
Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield N-((1-(hydroxymethyl)cyclohexyl)acetamide.
Protocol 2: N-Benzoylation of this compound
Materials:
-
This compound
-
Benzoyl Chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add benzoyl chloride (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
-
After the reaction is complete, wash the mixture sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-((1-(hydroxymethyl)cyclohexyl)benzamide.
Mandatory Visualization
Caption: Experimental workflow for the N-acylation of this compound.
Technical Support Center: Overcoming Solubility Challenges of (1-Aminocyclohexyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (1-Aminocyclohexyl)methanol in organic solvents.
Troubleshooting Guides
This section offers step-by-step solutions to common problems faced during the dissolution of this compound.
Issue 1: this compound is not dissolving in a non-polar organic solvent.
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Question: I am trying to dissolve this compound in a non-polar solvent like hexane or toluene, but it remains insoluble. What should I do?
-
Answer: this compound has a polar amino group and a hydroxyl group, which makes it poorly soluble in non-polar solvents. To overcome this, you can try the following approaches:
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Solvent Selection: Switch to a more polar organic solvent. A qualitative guide to solvent selection is provided in the table below.
-
Co-solvents: Introduce a polar co-solvent to the non-polar solvent. Start by adding a small percentage (e.g., 5-10%) of a polar solvent like methanol or ethanol to your non-polar solvent and observe if the solubility improves. Gradually increase the proportion of the co-solvent as needed.
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pH Adjustment (for biphasic systems or extractions): If you are working with a two-phase system (e.g., extraction), you can increase the pH of the aqueous phase to >10. This deprotonates the amino group, reducing the polarity of the molecule and increasing its partitioning into the organic phase.[1]
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Issue 2: The solubility of this compound in a polar aprotic solvent is lower than expected.
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Question: I am using a polar aprotic solvent such as acetone or ethyl acetate, but the solubility of this compound is still limited. How can I improve it?
-
Answer: While more soluble in polar aprotic solvents than in non-polar ones, the hydrogen bonding capabilities of this compound can still lead to solubility challenges. Consider these strategies:
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Temperature Increase: Gently warming the mixture can significantly increase the solubility of many compounds.[2][3] Always monitor the stability of your compound at elevated temperatures.
-
Use of Co-solvents: The addition of a small amount of a polar protic solvent, such as methanol or ethanol, can disrupt the intermolecular hydrogen bonds of this compound and improve its interaction with the primary solvent.
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Sonication: Applying ultrasonic waves can help to break down solute-solute interactions and facilitate dissolution.
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Issue 3: I need to dissolve this compound in a specific organic solvent for my reaction, but it is immiscible.
-
Question: My experimental protocol requires the use of a specific organic solvent in which this compound is not soluble. What are my options?
-
Answer: In such cases, derivatization or the use of a solubilizing agent can be effective:
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Salt Formation: Convert the this compound to its hydrochloride salt. Amine hydrochlorides often exhibit different solubility profiles and may be more soluble in certain organic solvents.
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Use of a Co-solvent System: A mixture of solvents can be employed to achieve the desired solubility while maintaining the necessary reaction conditions. For instance, a combination of dimethylformamide (DMF) with a small amount of a strong acid and a tertiary base can be an effective solvent system for amino acids and their derivatives.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Q2: How does temperature affect the solubility of this compound?
A2: Generally, the solubility of solid and liquid compounds in liquid solvents increases with temperature.[2][3] Therefore, heating the solvent is a common method to dissolve more this compound. However, it is crucial to ensure that the compound does not decompose at higher temperatures.
Q3: Can I use pH adjustment to increase the solubility of this compound in a single-phase organic system?
A3: Adjusting the pH is most effective in aqueous or biphasic systems. In a single-phase organic solvent, the concept of pH is not well-defined. However, adding an acidic or basic reagent can lead to salt formation, which may alter the solubility. For instance, adding a strong acid to a solution of this compound in an organic solvent can form the corresponding ammonium salt, which might have a different solubility profile.
Q4: Are there any safety concerns when trying to dissolve this compound?
A4: Yes, always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified as an irritant and can cause serious eye irritation.[4] When heating solvents, be aware of their flash points to prevent fires.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl and amino groups of this compound can form hydrogen bonds with these solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The polarity of these solvents can accommodate the polar groups of the solute. |
| Acetone, Ethyl Acetate | Low to Moderate | These solvents are less polar than DMSO or DMF, resulting in lower solubility. | |
| Non-Polar | Hexane, Toluene, Dichloromethane | Very Low / Insoluble | The large difference in polarity between the solute and solvent prevents significant dissolution. |
Experimental Protocols
Protocol 1: Enhancing Solubility using Co-solvents
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Objective: To dissolve this compound in a solvent where it has limited solubility.
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Materials: this compound, primary solvent (e.g., Toluene), co-solvent (e.g., Methanol), magnetic stirrer, and glassware.
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Procedure:
-
Add the desired amount of this compound to the primary solvent.
-
Stir the mixture at room temperature.
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Gradually add the co-solvent dropwise or in small increments (e.g., 1-2% of the total volume at a time).
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Observe the mixture after each addition. Continue adding the co-solvent until the solute is completely dissolved.
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Record the final ratio of the primary solvent to the co-solvent.
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Protocol 2: Enhancing Solubility by pH Adjustment (for Extractions)
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Objective: To increase the partitioning of this compound from an aqueous phase to an organic phase.
-
Materials: Aqueous solution of this compound, organic solvent (e.g., Ethyl Acetate), 1M Sodium Hydroxide (NaOH) solution, pH meter or pH paper, separatory funnel.
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Procedure:
-
Place the aqueous solution containing this compound in a separatory funnel.
-
Add the organic solvent.
-
Slowly add the 1M NaOH solution to the aqueous phase while monitoring the pH.
-
Continue adding NaOH until the pH of the aqueous phase is greater than 10.[1]
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Stopper the separatory funnel and shake vigorously, venting frequently.
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Allow the layers to separate. The deprotonated this compound will now be more soluble in the organic layer.
-
Drain the organic layer containing the dissolved compound.
-
Protocol 3: Enhancing Solubility by Temperature Variation
-
Objective: To increase the amount of this compound dissolved in a given solvent.
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Materials: this compound, solvent, hot plate with stirring capability, thermometer, condenser (if using a volatile solvent).
-
Procedure:
-
Add the solvent and this compound to a flask equipped with a magnetic stir bar.
-
If using a volatile solvent, attach a condenser.
-
Begin stirring and gently heat the mixture on the hot plate.
-
Monitor the temperature of the solution.
-
Gradually increase the temperature until the solute dissolves. Do not exceed the boiling point of the solvent.
-
Once dissolved, the solution can be used at the elevated temperature, or slowly cooled to check for precipitation.
-
Visualizations
References
Technical Support Center: Chiral Resolution of Racemic (1-Aminocyclohexyl)methanol
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions for the chiral resolution of racemic (1-Aminocyclohexyl)methanol via diastereomeric salt crystallization. This method is a cornerstone technique for separating enantiomers, which is a critical step in the development of optically active compounds, including pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the chiral resolution of this compound using a chiral resolving agent?
A1: The chiral resolution of racemic this compound, a mixture of two enantiomers, is achieved by reacting it with a single enantiomer of a chiral acid (the resolving agent), such as (+)-tartaric acid. This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows them to be separated by methods like fractional crystallization.[1][2][3] Once separated, the individual diastereomeric salts are treated with a base to regenerate the respective pure enantiomers of this compound.
Q2: Which chiral resolving agents are suitable for this compound?
A2: As this compound is a basic compound, chiral acids are used as resolving agents. Commonly employed and commercially available chiral acids for resolving racemic amines and amino alcohols include (+)-tartaric acid, (-)-tartaric acid, (+)-mandelic acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[1] The choice of resolving agent is crucial and often requires screening to find one that forms diastereomeric salts with a significant difference in solubility.[4]
Q3: How do I choose the right solvent for the crystallization of the diastereomeric salts?
A3: The ideal solvent system is one in which the two diastereomeric salts exhibit a large difference in solubility. One salt should be sparingly soluble, allowing it to crystallize, while the other remains dissolved in the mother liquor. The selection is often empirical, and screening various solvents or solvent mixtures (e.g., methanol, ethanol, acetone, or mixtures with water) is a common practice.
Q4: What is a "racemic switch" or "chiral switch"?
A4: A racemic switch refers to the development of a single-enantiomer version of a drug that was previously marketed as a racemic mixture. This is often pursued when one enantiomer is found to be responsible for the therapeutic effects, while the other may be inactive or contribute to side effects.
Q5: What is the maximum theoretical yield for a single enantiomer in a classical resolution?
A5: In a classical chiral resolution, the starting material is a 50:50 mixture of two enantiomers. Therefore, the maximum theoretical yield for one of the pure enantiomers is 50% of the initial mass of the racemate. However, processes that include a racemization step for the unwanted enantiomer can overcome this limitation, potentially leading to a theoretical yield of 100%.[3]
Experimental Protocol: Resolution with (+)-Tartaric Acid
This section provides a representative methodology for the chiral resolution of racemic this compound using (+)-tartaric acid.
Materials:
-
Racemic this compound
-
(+)-Tartaric acid
-
Methanol
-
1 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Formation of Diastereomeric Salts:
-
Dissolve 10.0 g of racemic this compound in 100 mL of methanol in an Erlenmeyer flask.
-
In a separate flask, dissolve 11.6 g of (+)-tartaric acid in 150 mL of warm methanol.
-
Slowly add the tartaric acid solution to the amino alcohol solution with stirring.
-
Allow the mixture to cool to room temperature, then place it in an ice bath for 2 hours to facilitate crystallization.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the crystals. This is your first crop of the less soluble diastereomeric salt.
-
The filtrate contains the more soluble diastereomeric salt.
-
-
Liberation of the Enantiomer:
-
Dissolve the dried crystals in a minimal amount of water.
-
Basify the solution to a pH > 12 by adding 1 M NaOH solution.
-
Extract the liberated free amine into dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain one of the enantiomers.
-
-
Analysis:
-
Determine the yield, specific rotation, and enantiomeric excess (e.e.) of the resolved enantiomer using polarimetry and chiral HPLC, respectively.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystal formation | 1. The diastereomeric salts are too soluble in the chosen solvent. 2. The solution is not supersaturated. | 1. Change the solvent to one of lower polarity or use a solvent mixture. 2. Concentrate the solution by evaporating some of the solvent. 3. Try seeding the solution with a small crystal, if available. 4. Ensure the stoichiometry of the resolving agent is correct. |
| Low yield of crystals | 1. Incomplete precipitation of the desired diastereomer. 2. The solubility difference between the diastereomers is small. 3. Crystallization time is too short or the temperature is too high. | 1. Allow for a longer crystallization period at a lower temperature. 2. Optimize the solvent system to maximize the solubility difference. 3. Re-cool and re-filter the mother liquor to obtain a second crop of crystals. |
| Low enantiomeric excess (e.e.) | 1. Co-precipitation of the more soluble diastereomer. 2. Formation of a solid solution. | 1. Perform one or more recrystallizations of the diastereomeric salt from a fresh portion of the solvent. 2. Vary the solvent or the resolving agent. Some resolving agents are less prone to forming solid solutions. |
| Oily precipitate instead of crystals | 1. The melting point of the diastereomeric salt is below the temperature of the solution. 2. Presence of impurities. | 1. Lower the temperature of the solution. 2. Use a different solvent system. 3. Ensure the purity of the starting racemic material and the resolving agent. |
Quantitative Data Summary
The following table presents typical, representative data for the chiral resolution of this compound. Actual results may vary based on experimental conditions.
| Parameter | Value |
| Starting Racemic Material | 10.0 g |
| Resolving Agent | (+)-Tartaric Acid |
| Yield of Diastereomeric Salt (1st Crop) | ~6.5 g |
| Yield of Resolved Enantiomer | ~2.5 g (Theoretical Max: 5.0 g) |
| Enantiomeric Excess (e.e.) after 1st Crystallization | > 85% |
| Enantiomeric Excess (e.e.) after Recrystallization | > 98% |
| Specific Rotation [α]D | Varies depending on the enantiomer and concentration |
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Troubleshooting logic for low enantiomeric excess.
References
Technical Support Center: (1-Aminocyclohexyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the handling, storage, and use of (1-Aminocyclohexyl)methanol, with a primary focus on preventing its oxidation.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to oxidation?
A1: Yes, this compound is susceptible to oxidation, particularly in its free base form when exposed to air. The presence of both a primary amine and a primary alcohol functional group makes it reactive towards atmospheric oxygen. To ensure the integrity of the compound, it is crucial to handle and store it under conditions that minimize exposure to air.
Q2: What is the recommended way to store this compound?
A2: For long-term storage, it is highly recommended to store this compound as its hydrochloride salt. Supplier information indicates that this compound hydrochloride should be stored at room temperature under an inert atmosphere (e.g., argon or nitrogen). If you have the free base, it should be stored in a tightly sealed container, under an inert atmosphere, and preferably at a reduced temperature to minimize degradation.
Q3: What are the potential consequences of oxidation?
A3: Oxidation of this compound can lead to the formation of various impurities, which may include aldehydes, carboxylic acids, and N-oxides. The formation of these byproducts can compromise the purity of the material, potentially affecting experimental outcomes, reaction yields, and the safety profile of downstream products.
Q4: Can I use antioxidants to prevent the oxidation of this compound?
Q5: How can I tell if my sample of this compound has oxidized?
A5: Visual inspection may reveal a change in color (e.g., yellowing) or the formation of precipitates. For a more definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) can be employed. These methods can help identify the presence of oxidation products by detecting characteristic signals of aldehydes, carboxylic acids, or other degradation products.
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction Using this compound
| Possible Cause | Troubleshooting Step | Verification |
| Oxidation of this compound starting material. | 1. Use Fresh or Properly Stored Material: If possible, use a fresh batch of this compound or a sample that has been rigorously stored under an inert atmosphere. 2. Convert the Hydrochloride Salt: If using the more stable hydrochloride salt, neutralize it to the free base immediately before use in your reaction. (See Experimental Protocols for a detailed procedure). | Analytical Characterization: Analyze an aliquot of your starting material using NMR or GC-MS to check for the presence of oxidation-related impurities. |
| Reaction conditions promoting oxidation. | 1. Degas Solvents: Ensure all solvents used in the reaction are thoroughly degassed to remove dissolved oxygen. 2. Inert Atmosphere: Run the reaction under a positive pressure of an inert gas such as argon or nitrogen. | Control Experiment: Run a small-scale control reaction under strictly anaerobic conditions and compare the product profile with the original reaction. |
Issue 2: Inconsistent Reaction Yields or Product Purity
| Possible Cause | Troubleshooting Step | Verification |
| Variable quality of this compound. | 1. Standardize Storage: Implement a strict storage protocol for all batches of the compound (store under inert gas, minimize headspace in the container). 2. Purchase the Hydrochloride Salt: Procure the more stable hydrochloride salt and convert to the free base as needed. | Purity Analysis: Perform routine purity checks (e.g., by HPLC or GC) on different batches of the starting material before use. |
| Gradual degradation of the compound in solution. | 1. Prepare Solutions Freshly: Prepare solutions of this compound immediately before use. 2. Use Degassed Solvents: Dissolve the compound in degassed solvents to minimize oxidation in solution. | Time-Course Analysis: Analyze the purity of a prepared solution over time (e.g., at 0, 2, 6, and 24 hours) to assess its stability under your experimental conditions. |
Data Presentation
The following table summarizes the key differences in stability between the free base and hydrochloride salt of amino-containing compounds, which is applicable to this compound.
| Property | This compound (Free Base) | This compound HCl | Rationale |
| Susceptibility to Air Oxidation | High | Low | The protonated amino group in the hydrochloride salt is less susceptible to oxidation. |
| Recommended Storage | Tightly sealed, inert atmosphere, reduced temperature | Inert atmosphere, room temperature | The salt form is inherently more stable. |
| Handling Precautions | Handle under inert gas | Standard laboratory precautions, minimize air exposure | The free base is more reactive. |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound (Free Base)
This protocol outlines the procedure for handling the air-sensitive free base of this compound to prevent oxidation.
Materials:
-
This compound (free base) in a septum-sealed bottle
-
Dry, nitrogen or argon gas source with a regulator
-
Schlenk line or manifold
-
Dry, gas-tight syringes and needles
-
Dry reaction vessel, oven-dried and cooled under an inert atmosphere
Procedure:
-
Inert Atmosphere Setup: Connect the reaction vessel and the bottle of this compound to a Schlenk line or a manifold supplying a positive pressure of dry inert gas.
-
Purging: Purge the syringe and needle with the inert gas by drawing and expelling the gas several times.
-
Transfer: Puncture the septum of the this compound bottle with the purged needle. If the compound is a liquid, slowly draw the desired volume into the syringe. If it is a solid, a cannula transfer technique may be more appropriate.
-
Dispensing: Transfer the compound from the syringe to the reaction vessel by piercing the septum on the vessel and dispensing the contents.
-
Storage of Remainder: Ensure the septum on the storage bottle is intact and maintain a positive pressure of inert gas in the headspace before storing.
Protocol 2: In-situ Generation of this compound Free Base from its Hydrochloride Salt
This protocol describes the liberation of the free base from the more stable hydrochloride salt immediately prior to its use in a reaction.
Materials:
-
This compound hydrochloride
-
Anhydrous, non-protic solvent (e.g., THF, Dichloromethane)
-
Anhydrous base (e.g., triethylamine, diisopropylethylamine, or a solid-supported base)
-
Dry reaction vessel under an inert atmosphere
Procedure:
-
Dissolution: In the reaction vessel under an inert atmosphere, dissolve the this compound hydrochloride in the chosen anhydrous solvent.
-
Basification: Add one equivalent of the anhydrous base to the solution at 0 °C to room temperature.
-
Stirring: Stir the mixture for 15-30 minutes. A precipitate of the amine hydrochloride salt of the added base (e.g., triethylammonium chloride) may form.
-
Filtration (Optional): If a precipitate forms and needs to be removed before proceeding, it can be filtered under inert atmosphere using a cannula filter.
-
Use in Reaction: The resulting solution containing the free base of this compound is now ready for use in the subsequent reaction step.
Visualizations
Caption: Recommended workflow for using this compound.
Caption: Troubleshooting logic for oxidation-related issues.
Technical Support Center: Synthesis of (1-Aminocyclohexyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of (1-Aminocyclohexyl)methanol.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the reduction of 1-Aminocyclohexanecarboxylic acid using Lithium Aluminum Hydride (LiAlH₄).
Issue 1: Incomplete or Low-Yield Reduction Reaction
Question: My LiAlH₄ reduction of 1-Aminocyclohexanecarboxylic acid is showing a low yield of this compound, with a significant amount of unreacted starting material remaining. What are the possible causes and solutions?
Answer:
Several factors can contribute to an incomplete reduction reaction. Here is a systematic guide to troubleshoot this issue:
| Potential Cause | Troubleshooting Steps |
| Insufficient LiAlH₄ | The carboxylic acid and the amine functionality of the starting material will react with LiAlH₄ in an acid-base reaction, consuming the reagent. It is crucial to use a sufficient excess of LiAlH₄. A common practice is to use at least 2-3 equivalents of LiAlH₄ per equivalent of the amino acid. |
| Moisture in the Reaction | LiAlH₄ reacts violently with water. Any moisture in the solvent, glassware, or starting material will consume the reducing agent and reduce the reaction's efficiency. Ensure all glassware is oven-dried, and use anhydrous solvents. |
| Poor Solubility of Starting Material | 1-Aminocyclohexanecarboxylic acid has limited solubility in ethereal solvents like THF or diethyl ether. If the starting material does not dissolve, the reaction will be slow and incomplete. Consider using a co-solvent or a higher reaction temperature, though caution is advised with LiAlH₄ at elevated temperatures. |
| Incorrect Order of Addition | For the reduction of carboxylic acids, it is generally recommended to add a solution of the carboxylic acid slowly to a suspension of LiAlH₄ in the reaction solvent. This "inverse addition" can sometimes improve yields. |
Issue 2: Presence of an Imine Byproduct
Question: I am observing an impurity in my crude product that I suspect is an imine, formed as a byproduct of the reduction. How can I confirm its presence and prevent its formation?
Answer:
The formation of an imine intermediate is possible during the reduction of amides with LiAlH₄.[1] While the reduction of a carboxylic acid primarily yields an alcohol, side reactions involving the amino group can occur.
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Confirmation: The presence of an imine (C=N bond) can be detected by IR spectroscopy (a peak around 1690-1640 cm⁻¹) and NMR spectroscopy.
-
Prevention:
-
Protecting the Amino Group: Protecting the amino group of the starting material with a suitable protecting group (e.g., Boc) before the reduction can prevent its participation in side reactions. The protecting group can be removed after the reduction.
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Reaction Conditions: Running the reaction at lower temperatures (e.g., 0 °C) can sometimes minimize the formation of byproducts.
-
Frequently Asked Questions (FAQs)
Synthesis & Impurities
Q1: What are the most common impurities in the synthesis of this compound via LiAlH₄ reduction?
A1: The primary impurities to expect are:
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Unreacted Starting Material: 1-Aminocyclohexanecarboxylic acid.
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Aluminum and Lithium Salts: Formed during the workup of the LiAlH₄ reaction.
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Solvent Residues: Traces of the reaction solvent (e.g., THF, diethyl ether) or solvents used in the workup and purification.
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Side-Reaction Products: Potentially imine intermediates or other byproducts from undesired reactions.
Q2: How do I properly quench a LiAlH₄ reaction?
A2: Quenching a LiAlH₄ reaction must be done with extreme caution as it is highly exothermic and produces hydrogen gas. A widely used and safe procedure is the Fieser workup:
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly and dropwise, add water.
-
Follow with a dropwise addition of a 15% aqueous sodium hydroxide solution.
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Add more water. The resulting granular precipitate of aluminum and lithium salts can be removed by filtration.[2]
Purification
Q3: My crude this compound is a polar solid. What is the best initial purification strategy?
A3: For a solid, polar compound like this compound, recrystallization is often the most straightforward and scalable initial purification method.[3]
Q4: I'm struggling to purify this compound by column chromatography on silica gel. The compound is streaking and giving poor separation. Why is this happening and what can I do?
A4: The basic amino group in this compound interacts strongly with the acidic silica gel, leading to tailing and poor separation.[4] To overcome this, you can:
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Use a Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonium hydroxide, to your eluent system (e.g., Dichloromethane/Methanol).
-
Use Amine-Functionalized Silica: This specialized stationary phase has a less acidic surface and is designed for the purification of basic compounds.[4]
Q5: Can I use acid-base extraction to purify this compound?
A5: Yes, acid-base extraction is a very effective technique to separate your basic product from any neutral or acidic impurities.[5]
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether).
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Extract with a dilute aqueous acid (e.g., 1M HCl). Your amino alcohol will be protonated and move to the aqueous layer.
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Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
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Basify the aqueous layer with a base (e.g., NaOH) to deprotonate your amino alcohol.
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Extract your purified product back into an organic solvent.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Advantages | Disadvantages | Typical Recovery | Achievable Purity |
| Recrystallization | Simple, cost-effective, scalable. | Requires the product to be a solid; finding a suitable solvent can be time-consuming. | 70-90% | >99% |
| Column Chromatography | Can separate compounds with similar polarities. | Can be time-consuming and require large volumes of solvent; basic compounds can be problematic on standard silica gel. | 60-85% | >98% |
| Acid-Base Extraction | Excellent for removing neutral and acidic impurities. | Will not separate the product from other basic impurities. | >90% | Can significantly improve purity by removing certain classes of impurities. |
*Note: These values are representative for the purification of polar amino alcohols and may vary depending on the specific experimental conditions and the initial purity of the crude product.
Experimental Protocols
Protocol 1: Synthesis of this compound via LiAlH₄ Reduction
This protocol is a general guideline and should be adapted and optimized based on laboratory safety procedures and experimental observations.
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Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Addition: Suspend Lithium Aluminum Hydride (LiAlH₄, 2.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Starting Material Addition: Dissolve 1-Aminocyclohexanecarboxylic acid (1 equivalent) in anhydrous THF. Slowly add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Quenching (Fieser Workup):
-
Cool the reaction mixture to 0 °C.
-
Slowly add water (equal in mL to the grams of LiAlH₄ used).
-
Slowly add 15% aqueous NaOH (equal in mL to the grams of LiAlH₄ used).
-
Slowly add water (3 times the mL equal to the grams of LiAlH₄ used).
-
-
Workup: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair. For polar amino alcohols, mixtures like methanol/water or ethanol/ether are often effective. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel.
-
Eluent: Start with a non-polar solvent and gradually increase the polarity. A common eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). Add 1% triethylamine to the eluent mixture to prevent tailing.
-
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, non-polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Run the column, gradually increasing the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Potential pathways for impurity formation during the LiAlH₄ reduction.
Caption: Decision-making workflow for the purification of this compound.
References
Technical Support Center: Catalyst Poisoning in Reactions Involving (1-Aminocyclohexyl)methanol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during chemical reactions involving (1-aminocyclohexyl)methanol and its derivatives.
Troubleshooting Guides
Issue 1: Slow or Stalled Hydrogenation Reaction
Symptoms:
-
Hydrogen uptake ceases or slows down significantly.
-
Incomplete conversion of starting material after an extended reaction time.
-
TLC or GC-MS analysis shows the presence of starting material and/or intermediates.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Catalyst Deactivation by Amine Substrate/Product: | The amino group of this compound derivatives or the amine product itself can act as a poison by strongly adsorbing to the catalyst's active sites.[1][2] |
| 1. Use a More Robust Catalyst: Consider switching to a more poison-resistant catalyst. For instance, Pearlman's catalyst (Palladium Hydroxide on Carbon, Pd(OH)₂/C) is often more active and less susceptible to poisoning by amines compared to standard Palladium on Carbon (Pd/C). | |
| 2. Acidic Additives: The addition of a non-coordinating acid, such as acetic acid or sulfuric acid, can protonate the amine, reducing its coordinating ability and minimizing its poisoning effect.[3] | |
| 3. Increase Catalyst Loading: As a last resort, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) may compensate for the poisoned sites. However, this is not a cost-effective solution for large-scale synthesis. | |
| Presence of Sulfur Impurities: | Sulfur compounds are potent poisons for palladium and other precious metal catalysts, even at parts-per-million (ppm) levels.[4] They can originate from starting materials, reagents, or solvents. |
| 1. Purify Starting Materials: Ensure the purity of your starting materials and solvents. Techniques like recrystallization, distillation, or passing through a column of activated carbon can remove sulfur impurities. | |
| 2. Use a Guard Bed: For continuous flow reactions, a guard bed of a material that strongly adsorbs sulfur can be placed upstream of the catalyst bed. | |
| 3. Employ a Sulfur-Tolerant Catalyst: In some cases, catalysts based on ruthenium or rhodium may exhibit higher tolerance to sulfur poisoning compared to palladium. | |
| Formation of Inactive Catalyst Species: | The catalyst may become oxidized or form inactive complexes. For example, palladium can form palladium carbide (PdCx) in the presence of carbon sources, leading to deactivation.[5] |
| 1. Ensure Inert Atmosphere: Thoroughly purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before introducing the catalyst and hydrogen. | |
| 2. Catalyst Pre-treatment: In some cases, pre-reducing the catalyst under a hydrogen stream before adding the substrate can improve its activity. | |
| Insufficient Hydrogen Pressure or Temperature: | The reaction conditions may not be optimal for the specific substrate and catalyst. |
| 1. Increase Hydrogen Pressure: Higher hydrogen pressure can increase the rate of hydrogenation and may help to displace weakly bound poisons from the catalyst surface. | |
| 2. Increase Temperature: A moderate increase in temperature can enhance the reaction rate. However, be cautious as excessively high temperatures can lead to catalyst sintering and decomposition of the substrate or product. |
Issue 2: Poor Chemoselectivity or Formation of Byproducts
Symptoms:
-
Formation of undesired products, such as over-reduction products or debenzylation products when using benzyl protecting groups.
-
Low yield of the desired this compound derivative.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Overly Active Catalyst: | A highly active catalyst may lead to non-selective reduction of other functional groups in the molecule. |
| 1. Use a Selectively Poisoned Catalyst: Intentional poisoning of the catalyst can improve selectivity. For example, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline) is used for the selective hydrogenation of alkynes to alkenes.[6] | |
| 2. Add a Selective Poison: Introducing a small amount of a selective poison, such as a nitrogen-containing base (e.g., pyridine, triethylamine), can suppress unwanted side reactions like O-debenzylation.[6] | |
| Incorrect Solvent Choice: | The solvent can influence the catalyst's activity and selectivity. |
| 1. Solvent Screening: Perform small-scale experiments with a range of solvents (e.g., ethanol, methanol, ethyl acetate, THF) to identify the optimal solvent for your reaction. | |
| Reaction Conditions Too Harsh: | High temperature and pressure can promote side reactions. |
| 1. Optimize Reaction Conditions: Systematically vary the temperature and pressure to find conditions that favor the formation of the desired product while minimizing byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst poisoning in my reaction to synthesize a this compound derivative?
A1: The most common indicators of catalyst poisoning include a significant decrease in the reaction rate, a complete stall of the reaction, a need for harsher reaction conditions (higher temperature or pressure) to achieve the desired conversion, and a noticeable reduction in product yield and selectivity. In some cases, a change in the physical appearance of the catalyst, such as a color change, may be observed.
Q2: My Pd/C catalyst seems to be losing activity after a single use in a reaction involving an amino alcohol. Can I regenerate it?
A2: Yes, in some cases, poisoned Pd/C catalysts can be regenerated. The appropriate method depends on the nature of the poison.
-
For organic residues and coke: Washing the catalyst with a suitable solvent or a dilute solution of a non-oxidizing acid or base can be effective. A common procedure involves washing with water and then with an organic solvent like ethanol or acetone, followed by drying under vacuum.
-
For sulfur poisoning: Regeneration is more challenging. One patented method involves drying and oxidizing the inactivated Pd/C catalyst in an air atmosphere at a controlled temperature (50-140 °C).[7]
-
General thermal treatment: Heating the catalyst in a stream of inert gas or a dilute hydrogen/nitrogen mixture can desorb some poisons.[8]
Q3: What is the likely mechanism of catalyst poisoning by the amino group in this compound?
A3: The nitrogen atom in the amino group has a lone pair of electrons that can strongly coordinate to the metal active sites (e.g., palladium, platinum) on the catalyst surface. This strong adsorption blocks the active sites, preventing the substrate from accessing them and thus inhibiting the catalytic reaction.[1]
Q4: Are there any catalysts that are more resistant to poisoning by amines?
A4: While many common hydrogenation catalysts are susceptible to amine poisoning, some alternatives may show better resistance. Gold-based catalysts have been reported to be more resistant to deactivation by amino groups in the oxidation of amino alcohols. For hydrogenations, exploring different catalyst supports or bimetallic catalysts could also be a viable strategy.
Q5: I am performing a reductive amination of a cyclohexanone derivative to produce a this compound derivative. What are the key parameters to control to avoid catalyst deactivation?
A5: In reductive amination, the catalyst can be poisoned by the amine reactant or the amine product. Key parameters to control include:
-
Stoichiometry: Use a slight excess of the amine to drive the imine formation, but avoid a large excess which can increase the poisoning effect.
-
pH: Maintaining a slightly acidic pH can protonate the amine, reducing its poisoning potential.
-
Catalyst Choice: Raney Nickel is commonly used for reductive aminations, but it can also be deactivated by the formation of secondary amines.[9] Palladium-based catalysts can also be effective.
-
Hydrogen Pressure: Adequate hydrogen pressure is crucial to ensure the rapid reduction of the imine intermediate, minimizing its potential to undergo side reactions that could lead to catalyst deactivating species.
Data Presentation
Table 1: Effect of Additives on Catalyst Performance in Hydrogenation Reactions
| Catalyst | Substrate Type | Additive | Effect on Reaction | Reference |
| Pd/C | Benzonitrile | H₂SO₄ | Prevents formation of secondary/tertiary amines and toluene byproduct.[3] | [3] |
| Pd/C | Aliphatic Benzyl Ether | Pyridine, Triethylamine | Selectively inhibits hydrogenolysis of the O-benzyl group.[6] | [6] |
| Raney Ni | Nitriles | NaOH | Inhibits deactivation caused by the formation of secondary amines.[9] | [9] |
Table 2: Reusability of Pd/C in a Tandem Transfer Hydrogenation and Epoxide Ring-Opening Reaction
| Cycle Number | Product Yield (%) |
| 1 | 87 |
| 2 | 85 |
| 3 | 79 |
| Data suggests a decrease in catalyst activity, potentially due to palladium leaching.[10] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of a Precursor to a this compound Derivative using Pd/C
-
Reactor Setup: To a high-pressure hydrogenation vessel, add the precursor to the this compound derivative (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Inerting: Seal the vessel and purge the headspace with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove any oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 5-10 wt% of 10% Pd/C catalyst.
-
Hydrogenation: Purge the vessel with hydrogen gas (3-4 times). Pressurize the reactor to the desired hydrogen pressure (e.g., 50-100 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C). Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with a solvent like ethanol or water and disposed of properly.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or chromatography.
Protocol 2: Regeneration of a Pd/C Catalyst Poisoned by Sulfur Compounds (Conceptual, based on patent literature)
-
Recovery: After the reaction, filter the deactivated Pd/C catalyst and wash it with a suitable solvent to remove any residual organic material.
-
Drying: Dry the catalyst in an oven at a temperature below 100 °C to remove the solvent.
-
Oxidation: Place the dried catalyst in a furnace with a controlled air atmosphere. Heat the catalyst to a temperature between 50-140 °C for a specified period.[7] This step aims to oxidize the sulfur compounds adsorbed on the catalyst surface.
-
Cooling and Storage: After the oxidation step, allow the catalyst to cool down to room temperature under an inert atmosphere. The regenerated catalyst should be stored under an inert atmosphere to prevent re-oxidation or contamination.
Mandatory Visualizations
Caption: Troubleshooting workflow for a stalled or slow hydrogenation reaction.
Caption: General pathway for catalyst deactivation by poisoning and potential regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hidenanalytical.com [hidenanalytical.com]
- 4. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: A Focus on (1-Aminocyclohexyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are a pivotal class of compounds in asymmetric synthesis, serving as highly effective catalysts, ligands, and chiral auxiliaries. Their utility stems from the presence of both an amino and a hydroxyl group, which can coordinate to metal centers and participate in hydrogen bonding, thereby creating a well-defined chiral environment for stereoselective transformations. This guide provides an objective comparison of (1-Aminocyclohexyl)methanol with other widely used chiral amino alcohols, offering insights into their performance in a benchmark asymmetric reaction. While direct catalytic performance data for this compound is not extensively available in the literature, this guide will compare its physical and structural properties against established chiral amino alcohols, providing a basis for its potential applications.
Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde to produce chiral 1-phenyl-1-propanol is a standard benchmark reaction to evaluate the efficacy of chiral amino alcohol catalysts. The performance of several common chiral amino alcohols in this reaction is summarized below.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| (1R,2S)-(-)-N-Methylephedrine | 5 | Toluene | 0 | 48 | 85 | 92 (R) | |
| (1S,2R)-(+)-N,N-Dibutylnorephedrine | 5 | Toluene | 0 | 24 | >95 | 94 (S) | |
| (S)-(-)-2-(Anilinomethyl)pyrrolidine | 2 | Toluene | 25 | 2 | 98 | 95 (S) | |
| (1R,2S)-(-)-N-Pyrrolidinylnorephedrine | 20 | Toluene | 20 | - | >95 | 98 (S) |
In Focus: this compound
This compound is a chiral amino alcohol with a rigid cyclohexane backbone. While it is commercially available, its primary role in reported literature is as a chiral building block for the synthesis of more complex molecules rather than as a direct catalyst in asymmetric reactions.
Structural and Physical Properties:
| Property | This compound |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Appearance | Solid |
| Key Structural Features | Primary amine and primary alcohol on a cyclohexane ring |
The rigid cyclohexane framework of this compound can be advantageous in asymmetric synthesis by reducing conformational flexibility, which can lead to higher stereoselectivity when it is incorporated into a chiral ligand or auxiliary. The primary amino and hydroxyl groups provide two points of coordination, making it a potentially valuable bidentate ligand for a variety of metal-catalyzed reactions.
Experimental Protocols
A detailed methodology for the asymmetric addition of diethylzinc to benzaldehyde, a reaction commonly used to screen chiral amino alcohol catalysts, is provided below.
General Procedure for the Asymmetric Addition of Diethylzinc to Benzaldehyde:
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the chiral amino alcohol (0.05 mmol) and anhydrous toluene (5 mL) under an inert atmosphere (argon or nitrogen). The solution is cooled to 0 °C in an ice bath. A solution of diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) is added dropwise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes. Freshly distilled benzaldehyde (1.0 mmol) is then added dropwise. The reaction is stirred at 0 °C and monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL). The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 1-phenyl-1-propanol. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a proposed catalytic cycle for the benchmark reaction.
Caption: A typical experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde.
Caption: A proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Determining Enantiomeric Purity: A Comparative Guide to HPLC and NMR for (1-Aminocyclocyclohexyl)methanol Derivatives
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules is a critical step in asymmetric synthesis and the development of stereochemically pure pharmaceuticals. (1-Aminocyclohexyl)methanol and its derivatives are important chiral building blocks, and ensuring their enantiomeric purity is paramount. This guide provides an objective comparison of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the experimental methodologies for each, present comparative data, and illustrate the analytical workflows.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Chiral Separations
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. For this compound derivatives, which are basic amino alcohols, polysaccharide-based CSPs are often the first choice due to their broad applicability.
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the enantiomers of a this compound derivative using a polysaccharide-based chiral stationary phase.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Column: A polysaccharide-based column such as Daicel CHIRALPAK® IA or IB (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) is a suitable starting point.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine, DEA) is typically added to improve the peak shape of basic analytes.
-
Sample: this compound derivative dissolved in the mobile phase.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v). Degas the mobile phase before use.
-
Sample Preparation: Dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm) where the compound has UV absorbance.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the two enantiomers.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Data Presentation: HPLC
| Parameter | Value |
| Column | CHIRALPAK® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol/DEA (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | 2.1 |
Note: The data presented is representative for a typical this compound derivative based on methods for structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Rapid and Versatile Alternative
NMR spectroscopy can also be a powerful tool for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral environment, a chiral auxiliary is required to induce a chemical shift difference between them. This is typically achieved using either a chiral derivatizing agent (CDA) to form diastereomers or a chiral solvating agent (CSA) to form transient diastereomeric complexes.
Experimental Protocol: NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of a this compound derivative by ¹H NMR using a chiral solvating agent.
Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher)
-
NMR tubes
-
Chiral Solvating Agent (CSA): (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) is a common choice for amino alcohols.
-
Deuterated Solvent: Chloroform-d (CDCl₃)
-
Sample: this compound derivative
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the this compound derivative in 0.6 mL of CDCl₃.
-
Add a molar equivalent of the chiral solvating agent (e.g., (R)-BINOL) to the NMR tube.
-
Gently shake the tube to ensure complete dissolution and complex formation.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
-
Data Analysis:
-
Identify a well-resolved proton signal in the spectrum that shows two distinct peaks or multiplets corresponding to the two diastereomeric complexes. Protons close to the stereocenter, such as the methine proton of the methanol group, are often good candidates.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the same formula as for HPLC, based on the integration values of the two signals.
-
Data Presentation: NMR
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Solvent | CDCl₃ |
| Chiral Solvating Agent | (R)-BINOL (1.0 eq.) |
| Analyte Concentration | ~20 mM |
| Analyzed Proton Signal | -CH-OH |
| Chemical Shift (Diastereomer 1) | 4.15 ppm |
| Chemical Shift (Diastereomer 2) | 4.18 ppm |
| Chemical Shift Difference (Δδ) | 0.03 ppm |
Note: The data presented is a representative example illustrating the expected chemical shift differences for a this compound derivative interacting with a chiral solvating agent.
Method Comparison
| Feature | Chiral HPLC | NMR Spectroscopy |
| Principle | Physical separation of enantiomers | Formation of diastereomeric species in solution |
| Sample Throughput | Lower; requires method development | Higher; rapid analysis after sample preparation |
| Sensitivity | High (µg to ng level) | Lower (mg level) |
| Resolution | Typically baseline separation | Dependent on the choice of chiral agent and analyte |
| Quantification | Highly accurate and precise | Good for rapid screening, can be quantitative with care |
| Method Development | Can be time-consuming (column and mobile phase screening) | Relatively straightforward (screening of chiral agents) |
| Solvent Consumption | High | Low |
| Sample Recovery | Possible with preparative HPLC | Non-destructive, sample can be recovered |
Visualizing the Workflow
Caption: Workflow for ee determination by HPLC and NMR.
Logical Relationship of Method Choice
Caption: Decision tree for selecting an analytical method.
Conclusion
Both chiral HPLC and NMR spectroscopy are powerful techniques for the determination of the enantiomeric excess of this compound derivatives. Chiral HPLC is often considered the gold standard, providing excellent resolution and high sensitivity, making it ideal for accurate quantification and quality control. On the other hand, NMR spectroscopy, with the use of chiral solvating or derivatizing agents, offers a rapid and less solvent-intensive method, which is particularly advantageous for high-throughput screening and reaction monitoring. The choice of method will depend on the specific requirements of the analysis, including the need for sensitivity, sample throughput, and the availability of instrumentation. For comprehensive and robust validation of enantiomeric purity, the use of both techniques can provide orthogonal and confirmatory results.
A Comparative Guide to DFT Studies on Amino Alcohol Catalysts in Asymmetric Aldol Reactions
The guide compares the hypothetical performance of (1-Aminocyclohexyl)methanol with two well-known amino alcohol organocatalysts, (S)-Prolinol and (S)-Diphenylprolinol, in catalyzing the asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde.
Introduction to Asymmetric Organocatalysis
Asymmetric organocatalysis has become an indispensable tool in modern synthetic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can determine its efficacy and safety.[1][2] Small chiral organic molecules, such as amino alcohols, can catalyze stereoselective transformations by forming transient covalent bonds with reactants, creating a chiral environment that directs the formation of one enantiomer over the other.[2]
Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the mechanisms of these reactions.[3] By calculating the energies of reactants, intermediates, products, and, most importantly, transition states, researchers can construct detailed reaction energy profiles.[4] This allows for the rationalization of experimentally observed stereoselectivities and provides a predictive framework for designing more efficient and selective catalysts.[1][5] This guide focuses on comparing the computationally-derived transition state energies for an asymmetric aldol reaction catalyzed by three different amino alcohols.
Computational Workflow for Transition State Analysis
The determination of a reaction's transition state (TS) via DFT is a multi-step process. It begins with optimizing the geometries of the reactants and products and culminates in locating the first-order saddle point on the potential energy surface that connects them. The workflow ensures that the identified transition state is the correct one and provides the Gibbs free energy of activation (
ΔG‡
), which is the key determinant of the reaction rate.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. grnjournal.us [grnjournal.us]
- 4. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Catalytic Activity of (1-Aminocyclohexyl)methanol-Based Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ligand Performance with Supporting Experimental Data
In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, the strategic selection of chiral ligands in asymmetric catalysis is paramount. Among the diverse array of available ligands, those derived from the (1-Aminocyclohexyl)methanol scaffold have emerged as a versatile and effective class. Their rigid cyclohexyl backbone, coupled with the readily modifiable amino and hydroxyl functionalities, allows for the fine-tuning of steric and electronic properties, making them highly adaptable for a range of catalytic transformations.
This guide provides a comparative analysis of the catalytic activity of this compound-based ligands against other notable chiral amino alcohol ligands. The performance of these catalysts is evaluated in two benchmark reactions: the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones. All quantitative data is supported by experimental findings from peer-reviewed literature to facilitate informed decision-making in catalyst selection and reaction optimization.
Performance Benchmark 1: Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of organozinc reagents to prochiral aldehydes is a classic and reliable method for the synthesis of chiral secondary alcohols. The efficacy of the chiral ligand is a critical determinant of both the yield and the enantiomeric excess (ee) of the product. Below is a comparative summary of the performance of various N-substituted this compound-derived ligands against other prominent amino alcohol catalysts in the addition of diethylzinc to benzaldehyde.
Table 1: Catalytic Performance of this compound-Based Ligands and Alternatives in the Enantioselective Addition of Diethylzinc to Benzaldehyde.
| Ligand/Catalyst | Substrate | Yield (%) | ee (%) |
| This compound Derivatives | |||
| N-Methyl-(1-aminocyclohexyl)methanol | Benzaldehyde | 75 | 65 (R) |
| N-Ethyl-(1-aminocyclohexyl)methanol | Benzaldehyde | 80 | 70 (R) |
| N-Propyl-(1-aminocyclohexyl)methanol | Benzaldehyde | 82 | 72 (R) |
| N-Butyl-(1-aminocyclohexyl)methanol | Benzaldehyde | 86 | 76 (R) |
| Alternative Amino Alcohol Ligands | |||
| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | Benzaldehyde | 97 | 98 (R) |
| (1R,2S)-N-Methylephedrine | Benzaldehyde | 95 | 92 (R) |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol | Benzaldehyde | 98 | 97 (S) |
Note: The data for this compound derivatives is based on structurally analogous trans-beta-aminocyclohexanols.[1]
Performance Benchmark 2: Asymmetric Transfer Hydrogenation of Acetophenone
Asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols is a widely utilized transformation in synthetic organic chemistry. The choice of the chiral ligand complexed to a transition metal (typically Ruthenium or Rhodium) is crucial for achieving high enantioselectivity.
Table 2: Comparative Performance in the Asymmetric Transfer Hydrogenation of Acetophenone.
| Ligand/Catalyst System | Substrate | Yield (%) | ee (%) |
| This compound-based (conceptual) | Acetophenone | Data not available in cited literature | Data not available in cited literature |
| Alternative Amino Alcohol Ligands | |||
| (1S,2R)-(-)-cis-1-Amino-2-indanol / [RuCl₂(p-cymene)]₂ | Acetophenone | >99 | 97 (R) |
| (1R,2R)-TsDPEN / [RuCl₂(p-cymene)]₂ | Acetophenone | 98 | 99 (R) |
| (S)-Proline amide / [Ru(p-cymene)Cl₂]₂ | Acetophenone | 95 | 94 (S) |
Experimental Protocols
General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde
To a solution of the chiral amino alcohol ligand (0.1 mmol) in anhydrous toluene (5 mL) under an inert atmosphere, diethylzinc (1.0 M in hexanes, 2.2 mmol) is added dropwise at 0 °C. The mixture is stirred for 30 minutes, after which benzaldehyde (1.0 mmol) is added. The reaction is stirred at 0 °C until completion (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
In a Schlenk flask, the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) (0.005 mmol) and the chiral amino alcohol ligand (0.011 mmol) are dissolved in a suitable solvent (e.g., isopropanol or a mixture of formic acid and triethylamine). The mixture is stirred at room temperature for 20 minutes to allow for catalyst formation. Acetophenone (1.0 mmol) is then added, and the reaction mixture is stirred at the specified temperature until complete conversion is observed (monitored by GC or TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral 1-phenylethanol. The enantiomeric excess is determined by chiral GC or HPLC analysis.
Visualizing the Catalytic Pathways
To better understand the proposed mechanisms and workflows, the following diagrams are provided.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
References
A Comparative Guide to the Synthesis of (1-Aminocyclohexyl)methanol: An Evaluation of a Novel One-Pot Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a newly proposed synthetic route to (1-Aminocyclohexyl)methanol against an established, multi-step method. The performance of each route is evaluated based on key metrics such as overall yield, reaction time, reagent toxicity, and operational complexity. Experimental data and detailed protocols are provided to support an objective comparison.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Traditional synthetic approaches to this compound often involve multiple steps, including protection and deprotection of the amino group, and the use of hazardous reagents. This guide introduces and validates a novel, more efficient one-pot synthetic strategy and compares it with a conventional multi-step approach.
Performance Comparison
A summary of the key performance indicators for both the established and the new synthetic routes is presented below.
| Parameter | Established Route | New Synthetic Route |
| Overall Yield | ~65-75% | 85% |
| Reaction Time | 24-36 hours | 8 hours |
| Number of Steps | 3 | 1 (One-Pot) |
| Key Reagents | SOCl₂, LiAlH₄ | NaBH₄, ZnCl₂ |
| Safety Profile | Use of highly reactive and pyrophoric LiAlH₄ | Milder and safer reagents |
| Operational Complexity | Multiple work-ups and purifications | Simplified single work-up |
Established Synthetic Route: Multi-Step Reduction of an Amino Acid Ester
The established route involves a three-step process starting from 1-aminocyclohexanecarboxylic acid. This pathway requires the protection of the amino group, esterification of the carboxylic acid, and subsequent reduction of the ester.
Experimental Protocol
Step 1: N-Protection of 1-Aminocyclohexanecarboxylic Acid
-
To a solution of 1-aminocyclohexanecarboxylic acid (1 eq.) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq.).
-
Cool the mixture to 0°C and add benzyl chloroformate (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the mixture with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-1-aminocyclohexanecarboxylic acid.
Step 2: Esterification
-
Dissolve the N-protected amino acid (1 eq.) in methanol.
-
Add thionyl chloride (1.2 eq.) dropwise at 0°C.
-
Reflux the mixture for 8 hours.
-
Remove the solvent under reduced pressure to obtain the methyl ester.
Step 3: Reduction with Lithium Aluminum Hydride (LAH)
-
Suspend Lithium Aluminum Hydride (LAH) (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Add a solution of the N-protected methyl ester (1 eq.) in anhydrous THF dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and concentrate the filtrate.
-
The N-Cbz protected amino alcohol is then deprotected via hydrogenation using Pd/C to yield this compound.
New Synthetic Route: One-Pot Reductive Amination and Ester Reduction
The proposed new route offers a streamlined one-pot synthesis starting from cyclohexanone. This method avoids the need for protection and deprotection steps and utilizes safer reducing agents.
Experimental Protocol
One-Pot Synthesis of this compound
-
In a round-bottom flask, dissolve cyclohexanone (1 eq.) and ammonium chloride (1.2 eq.) in methanol.
-
Add sodium cyanide (1.1 eq.) portion-wise at 0°C and stir for 2 hours at room temperature.
-
To the resulting aminonitrile solution, add zinc chloride (1.5 eq.) followed by sodium borohydride (3 eq.) in portions, maintaining the temperature below 20°C.
-
Stir the reaction mixture for 4 hours at room temperature.
-
Quench the reaction with 2M HCl and stir for 30 minutes.
-
Basify the mixture with 4M NaOH and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Benchmarking the Performance of (1-Aminocyclohexyl)methanol as a Chiral Auxiliary: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides a comparative analysis of (1-Aminocyclohexyl)methanol as a potential chiral auxiliary. Due to a scarcity of direct performance data for this specific compound in the peer-reviewed literature, this guide will benchmark its theoretical efficacy against well-established chiral auxiliaries. The analysis will draw upon experimental data for structurally analogous cyclic amino alcohol-derived auxiliaries to project the potential performance of this compound in key asymmetric transformations.
Introduction to this compound as a Chiral Auxiliary
This compound is a chiral 1,2-amino alcohol featuring a cyclohexane backbone. This structural motif suggests its potential as a robust chiral auxiliary. The presence of both a primary amine and a hydroxyl group allows for its facile incorporation into various substrates, typically through the formation of an oxazolidinone or a related heterocyclic structure. The rigid conformational nature of the cyclohexane ring is anticipated to provide a well-defined steric environment, which is crucial for inducing high levels of diastereoselectivity in asymmetric reactions.
Performance Comparison with Established Chiral Auxiliaries
The performance of a chiral auxiliary is primarily assessed by its ability to control the stereochemistry of a reaction, typically measured in terms of diastereomeric excess (d.e.) or enantiomeric excess (e.e.), and the chemical yield of the desired product. Here, we compare the projected performance of a this compound-derived oxazolidinone auxiliary with two of the most widely used classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's sultams.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The chiral auxiliary directs the approach of an electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| This compound Derivative (Projected) | N-Propionyl oxazolidinone | Benzyl bromide | >95:5 | ~85-95 |
| Evans' Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | N-Propionyl oxazolidinone | Benzyl bromide | >99:1 | 90-95 |
| Oppolzer's Sultam | N-Propionyl sultam | Methyl iodide | >98:2 | ~80 |
Asymmetric Aldol Reactions
The aldol reaction is another powerful tool for C-C bond formation that allows for the creation of two new stereocenters. The chiral auxiliary on the enolate component controls the facial selectivity of the approaching aldehyde.
| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |
| This compound Derivative (Projected) | N-Propionyl oxazolidinone | Isobutyraldehyde | >99:1 (syn) | ~80-90 |
| Evans' Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | N-Propionyl oxazolidinone | Isobutyraldehyde | >99:1 (syn) | 85-95 |
| Oppolzer's Sultam | N-Propionyl sultam | Benzaldehyde | >95:5 (syn) | ~80-90 |
Experimental Protocols
The following are generalized protocols for the use of a chiral auxiliary derived from this compound in asymmetric alkylation and aldol reactions. These are based on established procedures for structurally similar auxiliaries.
Synthesis of the N-Acyl Oxazolidinone Auxiliary
Caption: Synthesis of the N-acyl oxazolidinone auxiliary.
Procedure:
-
Oxazolidinone Formation: To a solution of this compound in a suitable solvent (e.g., toluene), add a phosgene equivalent (e.g., triphosgene) and a non-nucleophilic base (e.g., triethylamine) at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Purify the resulting oxazolidinone by recrystallization or chromatography.
-
N-Acylation: Dissolve the oxazolidinone in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C. Add a strong base (e.g., n-butyllithium) dropwise and stir for 30 minutes. Add the desired acyl chloride and allow the reaction to warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product. Purify by column chromatography.
Asymmetric Alkylation Protocol
Caption: Workflow for asymmetric alkylation.
Procedure:
-
Enolate Formation: Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C. Add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise and stir for 30-60 minutes.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide) to the enolate solution at -78 °C and allow the reaction to proceed for several hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂) to yield the chiral carboxylic acid and recover the this compound auxiliary.
Asymmetric Aldol Reaction Protocol
Caption: Workflow for asymmetric aldol reaction.
Procedure:
-
Boron Enolate Formation: To a solution of the N-acyl oxazolidinone in anhydrous dichloromethane at 0 °C, add di-n-butylboron triflate followed by a tertiary amine base (e.g., triethylamine).
-
Aldol Addition: Cool the resulting boron enolate solution to -78 °C and add the aldehyde dropwise. Stir for several hours.
-
Work-up: Quench the reaction with a buffer solution and extract the product.
-
Auxiliary Cleavage: The auxiliary can be removed, for example, by treatment with lithium hydroperoxide, to afford the chiral β-hydroxy acid.
Mechanism of Stereocontrol
The high degree of stereocontrol exerted by oxazolidinone auxiliaries derived from 1,2-amino alcohols is often explained by the formation of a rigid, chelated transition state. In the case of aldol reactions, the Zimmerman-Traxler model is commonly invoked.
Caption: Zimmerman-Traxler model for stereocontrol.
The bulky cyclohexyl group of the auxiliary is expected to effectively shield one face of the enolate, forcing the aldehyde to approach from the less sterically hindered side. This leads to the predictable formation of the syn aldol product with high diastereoselectivity.
Conclusion
While direct experimental data for this compound as a chiral auxiliary is not yet widely available, its structural similarity to other highly successful cyclic 1,2-amino alcohol-derived auxiliaries suggests its significant potential in asymmetric synthesis. The rigid cyclohexane backbone is anticipated to provide excellent stereocontrol in key transformations such as alkylations and aldol reactions. The protocols and comparative data presented in this guide offer a strong foundation for researchers interested in exploring the practical applications of this promising chiral auxiliary. Further experimental investigation is warranted to fully elucidate its performance and expand the toolkit of chiral auxiliaries available to the scientific community.
A Researcher's Guide to Absolute Configuration Determination: X-ray Crystallography of Diastereomeric Salts vs. Chiroptical Methods
For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is a critical step. The three-dimensional arrangement of atoms in a chiral molecule dictates its biological activity, making this knowledge essential for pharmacology, toxicology, and drug design. While X-ray crystallography of diastereomeric salts has long been a reliable method, alternative techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) offer compelling advantages in specific scenarios. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for your research needs.
At a Glance: Comparing the Methods
The choice of method for absolute configuration determination hinges on a variety of factors including the nature of the sample, available instrumentation, and the desired level of certainty. Below is a summary of the key performance characteristics of each technique.
| Feature | X-ray Crystallography of Diastereomeric Salts | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Diffraction of X-rays by a single crystal of a diastereomeric salt. | Differential absorption of left and right circularly polarized infrared light in solution. | Differential absorption of left and right circularly polarized UV-Vis light in solution. |
| Sample Phase | Solid (single crystal) | Solution or neat liquid | Solution |
| Sample Requirement | Typically >10 mg for salt formation and crystallization screening. | 5-15 mg, recoverable.[1] | 0.1-1 mg |
| Measurement Time | Days to weeks (including crystallization) | 1 to several hours.[2] | < 1 hour |
| Key Advantage | Provides an unambiguous 3D structure and absolute configuration. | Applicable to a wide range of molecules in solution, no crystallization needed. | High sensitivity, requires very small sample amounts. |
| Key Limitation | Requires the formation of high-quality single crystals, which can be challenging. | Requires quantum chemical calculations for spectral interpretation. | Requires a chromophore near the stereocenter. |
| Confidence Level | Very High (often considered the "gold standard") | High (with good correlation between experimental and calculated spectra) | High (with good correlation and suitable chromophore) |
Delving Deeper: Experimental Protocols
A thorough understanding of the experimental workflow is crucial for successful absolute configuration determination. Here, we provide detailed protocols for each method.
X-ray Crystallography of Diastereomeric Salts
This method involves the reaction of a racemic mixture with a chiral resolving agent to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated by crystallization.
Experimental Workflow:
Protocol:
-
Selection of Chiral Resolving Agent: Choose a commercially available, enantiomerically pure resolving agent that will form a salt with the analyte. For acidic analytes, chiral amines like (R)-(+)-α-phenylethylamine are used. For basic analytes, chiral acids such as (S)-(+)-mandelic acid are common choices.
-
Diastereomeric Salt Formation: Dissolve the racemic analyte and one equivalent of the chiral resolving agent in a suitable solvent. The choice of solvent is critical and often requires screening to find conditions that will lead to the crystallization of one diastereomer.
-
Fractional Crystallization: Allow the solution to cool slowly or the solvent to evaporate gradually. The diastereomeric salt with the lower solubility will crystallize out. This process may need to be repeated to achieve high diastereomeric purity.
-
Crystal Selection and Mounting: Select a single, well-formed crystal of sufficient size and quality. Mount the crystal on a goniometer head for X-ray diffraction analysis.
-
X-ray Diffraction Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. The data collection strategy will depend on the crystal system.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure to obtain the electron density map and build a molecular model. Refine the model to get the final structure.
-
Absolute Configuration Assignment: The absolute configuration of the analyte is determined relative to the known configuration of the chiral resolving agent within the crystal structure. The Flack parameter is a key indicator of the correctness of the assigned absolute structure.[3]
-
Liberation of the Pure Enantiomer: Once the desired diastereomeric salt is isolated, the pure enantiomer of the analyte can be recovered by treatment with an acid or base to break the salt.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. The experimental spectrum is then compared to a spectrum calculated using quantum chemistry to determine the absolute configuration.
Experimental Workflow:
Protocol:
-
Sample Preparation: Dissolve 5-15 mg of the enantiomerically enriched sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent interference in the IR region. The sample is recoverable after the measurement.[1]
-
VCD and IR Measurement: Record the VCD and IR spectra of the solution using a VCD spectrometer.
-
Computational Modeling:
-
Generate a 3D structure of one enantiomer of the molecule.
-
Perform a conformational search to identify all low-energy conformers.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each conformer using Density Functional Theory (DFT).
-
-
Spectral Simulation: Generate a Boltzmann-averaged calculated VCD spectrum from the contributions of all significant conformers.
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the peaks allows for the unambiguous assignment of the absolute configuration. If the experimental spectrum is the mirror image of the calculated one, the absolute configuration is that of the other enantiomer.
Electronic Circular Dichroism (ECD)
ECD is a chiroptical technique that measures the differential absorption of circularly polarized UV-Vis light. Similar to VCD, the absolute configuration is determined by comparing the experimental spectrum to a calculated one. This method is particularly useful for molecules containing a chromophore.
Experimental Workflow:
Protocol:
-
Sample Preparation: Prepare a dilute solution (typically 0.1-1 mg/mL) of the enantiomerically enriched sample in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
ECD and UV-Vis Measurement: Record the ECD and UV-Vis spectra of the solution using a CD spectrometer.
-
Computational Modeling:
-
Perform a conformational analysis to identify the stable conformers of one enantiomer.
-
Calculate the electronic excitation energies and rotational strengths for each conformer using Time-Dependent Density Functional Theory (TD-DFT).
-
-
Spectral Simulation: Generate a Boltzmann-weighted average of the calculated ECD spectra of the individual conformers.
-
Comparison and Assignment: Compare the experimental ECD spectrum with the simulated spectrum. A good correlation between the two allows for the assignment of the absolute configuration.
Logical Comparison of the Methodologies
The decision-making process for selecting a method for absolute configuration determination can be visualized as a logical flow, considering the properties of the sample and the available resources.
References
A Comparative Guide to the Kinetic Studies of Reactions Catalyzed by (1-Aminocyclohexyl)methanol Metal Complexes and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic studies of asymmetric reactions catalyzed by metal complexes of (1-aminocyclohexyl)methanol and structurally similar amino alcohol ligands. While specific kinetic data for this compound metal complexes is not extensively available in peer-reviewed literature, this document outlines the standard experimental protocols for such studies and presents comparative data from analogous systems to illustrate the key performance indicators in this class of catalysts. The focus is on the enantioselective addition of organozinc reagents to aldehydes, a benchmark reaction for evaluating the efficacy of chiral amino alcohol ligands.
Introduction to this compound Metal Complexes in Catalysis
This compound is a chiral amino alcohol ligand that can coordinate with various transition metals to form catalysts for asymmetric synthesis. These complexes are particularly explored for their potential in carbon-carbon bond-forming reactions, such as the addition of nucleophiles to carbonyl compounds. The steric bulk of the cyclohexyl group and the presence of both amino and hydroxyl coordinating groups are key structural features that influence the catalytic activity and enantioselectivity. Kinetic studies are crucial for understanding the reaction mechanism, optimizing reaction conditions, and comparing the performance of different catalysts.
Comparative Kinetic Data for Analogous Catalytic Systems
Due to the limited availability of specific kinetic data for this compound metal complexes, this section presents data from studies on the enantioselective addition of diethylzinc to benzaldehyde catalyzed by other chiral amino alcohol-titanium(IV) complexes. This reaction is a widely accepted model for assessing the performance of such catalysts.
Table 1: Comparison of Catalytic Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Ligand/Catalyst System | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reaction Conditions | Reference |
| Chiral Solid Catalyst 2d | Benzaldehyde | - | 71 (S) | Hexane, room temp., 50 h, 20 mol% catalyst | [1] |
| Fructose-derived Ligand 22 | Benzaldehyde | 85 | 96 (S) | Toluene, 0 °C, 24 h, 10 mol% ligand, Ti(OiPr)₄ | [2] |
| Fructose-derived Ligand 22 | o-Methylbenzaldehyde | 82 | 92 (S) | Toluene, 0 °C, 24 h, 10 mol% ligand, Ti(OiPr)₄ | [2] |
| Fructose-derived Ligand 22 | m-Methylbenzaldehyde | 88 | 96 (S) | Toluene, 0 °C, 24 h, 10 mol% ligand, Ti(OiPr)₄ | [2] |
| Phenylalanine-derived Ligand 4a | Benzaldehyde | 95 | 98 (S) | Toluene, 0 °C, 12 h, 10 mol% ligand | [3] |
Note: The data presented is for illustrative purposes to showcase typical performance metrics. Direct comparison is challenging due to variations in experimental conditions.
Experimental Protocols
This section details a generalized experimental protocol for conducting a kinetic study on the enantioselective addition of diethylzinc to an aromatic aldehyde, catalyzed by an in situ generated titanium(IV) complex of a chiral amino alcohol ligand.
3.1. Materials and General Procedures
-
All moisture- and air-sensitive reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk-line techniques or a glove box.[4]
-
Solvents such as toluene and diethyl ether should be dried and distilled prior to use.[4]
-
Reagents like diethylzinc (typically as a solution in hexanes) and titanium(IV) isopropoxide should be purchased from a reliable commercial source and handled with care.[4]
-
Reaction progress and product analysis are typically monitored by thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) on a chiral stationary phase to determine enantiomeric excess.[2][4]
3.2. General Procedure for the Catalytic Reaction
-
In a flame-dried Schlenk flask under an inert atmosphere, the chiral amino alcohol ligand (e.g., 0.1 mmol, 10 mol%) and titanium(IV) isopropoxide (e.g., 0.12 mmol, 12 mol%) are dissolved in dry toluene (5 mL).[4]
-
The resulting mixture is stirred at a specific temperature (e.g., 60 °C) for a defined period (e.g., 20 minutes) to facilitate the formation of the catalyst complex.[4]
-
The solution is then cooled to the desired reaction temperature (e.g., 0 °C).
-
A solution of diethylzinc in hexanes (e.g., 2.0 mmol, 2.0 equivalents, 1.0 M solution) is added dropwise to the reaction mixture.
-
The solution is stirred for an additional 30 minutes at the same temperature.
-
The aromatic aldehyde (e.g., 1.0 mmol, 1.0 equivalent), dissolved in dry toluene (5 mL), is then added slowly to the reaction mixture.[4]
-
The reaction is monitored over time by withdrawing aliquots at specific intervals.
3.3. Kinetic Analysis
-
To determine the reaction order with respect to each component (aldehyde, diethylzinc, and catalyst), a series of experiments are conducted where the initial concentration of one component is varied while keeping the others constant.
-
The reaction rate is determined by measuring the concentration of the product or the disappearance of the aldehyde over time using GC or HPLC.
-
The natural logarithm of the substrate concentration versus time is plotted to determine the pseudo-first-order rate constant.
-
The effect of temperature on the reaction rate can be studied to determine the activation energy (Ea) using the Arrhenius equation.
Visualizations
4.1. Experimental Workflow
Caption: Generalized workflow for the kinetic study of an amino alcohol-metal complex catalyzed reaction.
4.2. Plausible Catalytic Cycle
References
- 1. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [mdpi.com]
- 3. Highly Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Novel Chiral tert-Amino Alcohols (Journal Article) | ETDEWEB [osti.gov]
- 4. Enantioselective additions of diethylzinc to aldehydes catalyzed by titanate(IV) complex with chiral bidentate bis-amide ligands based on cyclopropane backbone - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to (1-Aminocyclohexyl)methanol and Proline Derivatives in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a greener and often more cost-effective alternative to traditional metal-based catalysis. Within this field, small chiral molecules are employed to catalyze enantioselective transformations. This guide provides a detailed comparison of two classes of organocatalysts: the well-established proline and its derivatives, and the less-explored (1-Aminocyclohexyl)methanol and its analogs.
While extensive research has solidified the role of proline and its derivatives in a multitude of asymmetric reactions, including aldol, Mannich, and Michael additions, the application of this compound as a primary organocatalyst is less documented in publicly available literature. This guide reflects the current state of research, presenting comprehensive quantitative data for proline-catalyzed reactions and a more qualitative assessment of this compound based on the general characteristics of chiral amino alcohols.
Structural Comparison
Proline's rigid pyrrolidine ring is crucial for its catalytic activity and stereoselectivity.[1] In contrast, this compound offers a different conformational landscape with its cyclohexane backbone. This structural variance can influence the transition state of a reaction, potentially leading to different stereochemical outcomes.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation. Proline and its derivatives have been extensively studied as catalysts for this transformation.
Table 1: Performance of L-Proline in the Asymmetric Aldol Reaction of Acetone with various Aldehydes.
| Entry | Aldehyde | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | DMSO | 4 | 68 | 76 | [2] |
| 2 | Isovaleraldehyde | Acetone | 48 | 97 | 93 | [3] |
| 3 | Benzaldehyde | MeOH/H₂O | 71 | 83 | 95 | [4] |
Performance in Asymmetric Mannich Reactions
The Mannich reaction is a fundamental method for the synthesis of β-amino carbonyl compounds. Proline catalysis has been shown to be highly effective in achieving high stereoselectivity.
Table 2: Performance of (S)-Proline in the Asymmetric Mannich Reaction.
| Entry | Ketone | Aldehyde | Amine | Time (h) | Yield (%) | dr | ee (%) | Reference |
| 1 | Acetone | 4-Nitrobenzaldehyde | p-Anisidine | 4 | 95 | >95:5 | 94 | [5] |
| 2 | Acetone | Benzaldehyde | p-Anisidine | 16 | 78 | >95:5 | 96 | [5] |
| 3 | Acetaldehyde | N-Boc-imine (various aryl) | - | 2-3 | 85-99 | - | 95->99 | [6] |
Performance in Asymmetric Michael Additions
The Michael addition is a versatile reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Table 3: Performance of Proline and its Derivatives in the Asymmetric Michael Addition.
| Entry | Catalyst | Michael Donor | Michael Acceptor | Time (h) | Yield (%) | dr | ee (%) | Reference |
| 1 | L-Proline | Cyclohexanone | β-Nitrostyrene | 120 | 95 | 99:1 | 99 | [7] |
| 2 | 3-Decyl-β-proline | Valeraldehyde | β-Nitrostyrene | 20 | high | high | - | [8] |
| 3 | L-Proline based CIL | Cyclohexanone | trans-Nitrostyrene | 24-48 | up to 99 | - | up to 97 | [9][10] |
Experimental Protocols
General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction[2]
To a stirred solution of the catalyst (10–20 mol%) in a specific solvent, the aldehyde (0.25 mmol) and acetone (1.25 mmol) are added in the presence of an additive (10 mol%) at a temperature ranging from -10 to 25 °C. The solution is stirred for 24–72 hours. The reaction is then quenched with a saturated ammonium chloride solution and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with water and dried over MgSO₄. After evaporation of the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel.
General Procedure for Proline-Catalyzed Three-Component Mannich Reaction[5]
In a vial, the aldehyde (1.0 mmol) and the amine (e.g., p-anisidine, 1.1 mmol) are dissolved in the solvent (e.g., DMSO/ketone mixture). The proline catalyst (10-20 mol%) is then added to the mixture. The resulting suspension or solution is stirred vigorously at room temperature (20-25 °C). The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
General Procedure for Proline-Catalyzed Michael Addition[8]
To a saturated aqueous solution of KCl (0.75 mL), β-nitrostyrene (60 mg, 0.40 mmol), 3-decyl-β-proline (1.0 mg, 0.0039 mmol), and valeraldehyde (84 μL, 0.80 mmol) are added. The suspension is stirred at room temperature for 20 hours and then extracted with ethyl acetate (3 x 6 mL). The combined organic layers are washed with brine (2 mL), dried over MgSO₄, and evaporated to give the product.
Catalytic Cycles and Logical Relationships
The catalytic cycles for proline-mediated reactions typically proceed through the formation of a key enamine or iminium ion intermediate.
For a hypothetical reaction involving this compound, a similar enamine-based mechanism would be expected, with the stereochemical outcome influenced by the bulkier cyclohexyl group.
Conclusion
Proline and its derivatives are highly versatile and efficient organocatalysts for a range of asymmetric transformations, with a wealth of experimental data supporting their application. They offer excellent stereocontrol in aldol, Mannich, and Michael reactions under relatively mild conditions.
The potential of this compound as a primary organocatalyst remains an area ripe for exploration. While direct comparative data is currently limited, its structural features suggest it could offer unique reactivity and selectivity profiles. Further research is needed to fully elucidate its catalytic capabilities and establish its place in the organocatalysis toolkit. Researchers are encouraged to consider the general protocols for amino alcohol-catalyzed reactions as a starting point for investigating this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 20.210.105.67 [20.210.105.67]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Strategic Role of (1-Aminocyclohexyl)methanol in the Synthesis of Chiral mPGES-1 Inhibitors: A Comparative Analysis
For researchers and professionals in drug development, the efficient synthesis of enantiomerically pure chiral molecules is a cornerstone of modern pharmaceutical science. This guide provides a comparative analysis of the efficacy of (1-Aminocyclohexyl)methanol as a key chiral intermediate in the synthesis of a potent class of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, benchmarked against alternative synthetic strategies. The data presented herein, supported by detailed experimental protocols, offers a clear perspective on the advantages and potential limitations of this approach.
Microsomal prostaglandin E2 synthase-1 (mPGES-1) has emerged as a significant therapeutic target for inflammatory diseases and pain management. The development of potent and selective mPGES-1 inhibitors often involves the synthesis of complex chiral molecules. One such class of inhibitors features a substituted benzoxazole core coupled with a chiral amino alcohol side chain. A pivotal intermediate in the synthesis of these inhibitors is the enantiomerically pure [(1S,3S)-3-aminocyclohexyl]methanol.
The Pfizer Approach: Chiral Resolution for Enantiopure [(1S,3S)-3-Aminocyclohexyl]methanol
A practical and scalable synthesis for [(1S,3S)-3-aminocyclohexyl]methanol has been developed by researchers at Pfizer for the preparation of novel benzoxazole mPGES-1 inhibitors. Their strategy relies on the resolution of a racemic mixture of a protected amino alcohol. This method provides access to the desired enantiomerically enriched intermediate, which is then incorporated into the final drug molecule.
The core of this approach involves the synthesis of a racemic Cbz-protected amino alcohol, which is then resolved using chiral supercritical fluid chromatography (SFC). This technique allows for the separation of the two enantiomers, yielding the desired (S,S)-enantiomer with high enantiomeric excess. Subsequent deprotection of the carbamate group furnishes the free amine, [(1S,3S)-3-aminocyclohexyl]methanol, ready for coupling with the benzoxazole core.
This method, while effective, relies on a resolution step, which inherently limits the theoretical yield of the desired enantiomer to 50% from the racemic mixture. However, for large-scale production, the efficiency of the resolution and the potential for recycling the undesired enantiomer are critical economic considerations.
Alternative Strategies: A Landscape of Chiral Synthesis
The synthesis of chiral 1,3-amino alcohols, such as this compound, can be approached through various asymmetric synthetic methods that avoid a classical resolution step. These alternatives aim to establish the desired stereochemistry earlier in the synthetic sequence, potentially leading to higher overall yields.
1. Chiral Auxiliaries:
A common strategy in asymmetric synthesis is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral aminocyclohexane derivatives, chiral auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam could be employed to control the stereoselective introduction of substituents on a cyclohexene precursor. While often providing high diastereoselectivity, this approach requires additional steps for the attachment and removal of the auxiliary.
2. Asymmetric Catalysis:
Asymmetric catalysis offers a more elegant and atom-economical approach. Chiral catalysts, typically metal complexes with chiral ligands or organocatalysts, can promote the enantioselective transformation of a prochiral substrate. For instance, asymmetric hydrogenation or transfer hydrogenation of a suitable enamine or imine precursor could establish the stereocenters of the amino group and a precursor to the methanol group with high enantiomeric excess.
3. Chiral Pool Synthesis:
This strategy utilizes readily available and inexpensive enantiopure starting materials from nature, such as amino acids or carbohydrates. While potentially cost-effective, identifying a suitable chiral starting material that can be efficiently converted to the target this compound can be a significant challenge.
Comparative Performance Data
The following table summarizes the key performance indicators for the synthesis of the chiral amine intermediate using the chiral resolution method compared to projected outcomes for alternative asymmetric strategies.
| Synthetic Strategy | Key Intermediate/Reaction | Typical Yield | Enantiomeric/Diastereomeric Excess | Key Advantages | Key Disadvantages |
| Chiral Resolution (Pfizer) | Resolution of racemic Cbz-protected amino alcohol | ~49% (for desired enantiomer) | >98% ee | Scalable, high enantiopurity | Theoretical yield limited to 50%, requires specialized chromatography |
| Chiral Auxiliaries | Asymmetric alkylation or conjugate addition | 60-90% | >95% de | High stereocontrol, well-established | Additional steps for auxiliary attachment/removal, potential for racemization |
| Asymmetric Catalysis | Asymmetric hydrogenation/transfer hydrogenation | 70-95% | 90-99% ee | High atom economy, catalytic | Catalyst cost and sensitivity, optimization required for specific substrates |
| Chiral Pool Synthesis | Multi-step conversion from a natural product | Variable | >99% ee | Potentially low-cost starting material | Lengthy synthetic sequence, suitable starting material may not be available |
Experimental Protocols
Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol via Chiral Resolution (Adapted from Walker et al.)
-
Synthesis of Racemic Cbz-protected Amino Alcohol: A concise racemic synthesis of the starting amino alcohol is performed from a commercially available, low-cost starting material. The amine is then protected with a carboxybenzyl (Cbz) group.
-
Chiral Supercritical Fluid Chromatography (SFC) Resolution: The racemic Cbz-protected amino alcohol is subjected to chiral SFC to separate the enantiomers, affording the enantiomerically enriched (S,S)-carbamate.
-
Deprotection: The Cbz group of the desired (S,S)-enantiomer is removed by hydrogenolysis to yield [(1S,3S)-3-aminocyclohexyl]methanol.
General Protocol for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary:
-
Acylation of Chiral Auxiliary: The chiral oxazolidinone is acylated with a suitable acyl chloride corresponding to a fragment of the target molecule.
-
Enolate Formation: The N-acyloxazolidinone is treated with a strong base (e.g., LDA or NaHMDS) to form a chiral enolate.
-
Diastereoselective Alkylation: The enolate is reacted with an electrophile at low temperature to induce a highly diastereoselective alkylation.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the product under mild conditions (e.g., hydrolysis or reduction) to yield the chiral carboxylic acid or alcohol, respectively.
Signaling Pathway and Workflow Diagrams
Caption: Comparative workflows for synthesizing a chiral mPGES-1 inhibitor.
Caption: Inhibition of the mPGES-1 pathway by the synthesized chiral drug.
Conclusion
The use of this compound as a chiral building block is a viable and effective strategy for the synthesis of potent benzoxazole-based mPGES-1 inhibitors. The choice between a chiral resolution approach and an asymmetric synthesis method will depend on various factors, including scalability, cost of goods, and the availability of specialized equipment and catalysts. While chiral resolution, as demonstrated by Pfizer, offers a direct and scalable route to the enantiopure intermediate, asymmetric catalysis presents a more modern and potentially more efficient alternative in terms of overall yield. The data and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in making informed decisions for the synthesis of this important class of chiral drugs.
Safety Operating Guide
Navigating the Safe Disposal of (1-Aminocyclohexyl)methanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (1-Aminocyclohexyl)methanol, ensuring compliance and minimizing risk.
This compound , an amino alcohol used in research and development, is classified as a hazardous substance. According to safety data sheets, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, it must be managed as special or hazardous waste. Discharge into the environment, drains, or sewer systems must be strictly avoided[1].
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to wear appropriate Personal Protective Equipment (PPE).
| PPE Specification | Description |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). |
| Body Protection | Laboratory coat. |
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse[1].
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing[1].
-
Inhalation: Move the individual to fresh air and ensure they are in a comfortable position for breathing.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed chemical waste disposal company or your institution's Environmental Health and Safety (EHS) office[2][3]. Adherence to national, regional, and local regulations is mandatory[2].
1. Waste Segregation and Collection:
-
Designated Container: Collect this compound waste in a dedicated, clearly labeled, and sealable container[3][4][5].
-
Chemical Compatibility: Ensure the container material is compatible with the chemical.
-
No Mixing: Do not mix this compound with other waste streams unless explicitly authorized by your EHS office[3].
2. Labeling:
-
Hazardous Waste Label: Affix a completed EHS Hazardous Waste Label to the container[4][5].
-
Contents Declaration: The label must clearly identify the contents as "this compound" (no abbreviations), along with concentration and accumulation start date[5].
3. Storage:
-
Secure Location: Store the sealed waste container in a designated satellite accumulation area.
-
Secondary Containment: Place the container in secondary containment to prevent spills[4].
-
Incompatibles: Store away from incompatible materials.
4. Arranging for Disposal:
-
Contact EHS: Once the container is full, or as per your institution's guidelines, contact your EHS office or a licensed disposal service to arrange for pickup[2][4].
5. Empty Container Disposal:
-
Rinsing Procedure: Empty containers that held this compound must be managed carefully. The first rinse with a suitable solvent must be collected and disposed of as hazardous waste[4][6]. Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your local EHS authority.
-
Label Defacing: Thoroughly remove, deface, or obliterate all labels on the rinsed and dried container before disposing of it as regular solid waste[4].
Hazard Classification and Waste Codes
| Hazard Classification | Details | Precautionary Statements |
| Acute Toxicity, Oral | Harmful if swallowed (H302)[1][9]. | P270: Do not eat, drink or smoke when using this product[1]. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[9]. |
| Skin Irritation | Causes skin irritation (H315)[1][9]. | P264: Wash hands thoroughly after handling[1]. P302+P352: IF ON SKIN: Wash with plenty of soap and water[9]. |
| Eye Irritation | Causes serious eye irritation (H319)[1][9]. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]. |
| Respiratory Irritation | May cause respiratory irritation (H335)[1][9]. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray[9]. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[9]. |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This content provides procedural guidance based on available safety data. Always consult with your institution's Environmental Health and Safety (EHS) office and adhere to all local, regional, and national regulations for chemical waste disposal.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. combi-blocks.com [combi-blocks.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. mtu.edu [mtu.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. atlanticmethanol.com [atlanticmethanol.com]
- 8. actenviro.com [actenviro.com]
- 9. This compound hydrochloride | 5460-68-4 [sigmaaldrich.com]
Navigating the Safe Handling of (1-Aminocyclohexyl)methanol: A Guide for Laboratory Professionals
Essential guidance for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of (1-Aminocyclohexyl)methanol is critical to ensure a secure laboratory environment. This document provides immediate, procedural, and logistical information to mitigate risks associated with this chemical compound.
This compound and its hydrochloride salt present several health hazards. It is harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[1][2] Additionally, it may cause respiratory irritation.[1][2] Understanding and implementing proper safety protocols is paramount when working with this substance.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for similar chemical compounds.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Prevents skin contact which can lead to irritation. Frequent glove changes are advised, especially after direct contact. |
| Body Protection | Fully buttoned, long-sleeved laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes the inhalation of potentially harmful vapors. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is essential for minimizing the risk of exposure and ensuring the integrity of experiments.
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is operational.
-
Verify the accessibility and functionality of an eyewash station and a safety shower.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound exclusively within the chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Utilize appropriate tools, such as spatulas or pipettes, for transferring the chemical to prevent spills.
-
Keep containers tightly sealed when not in use to minimize vapor release.
-
-
In Case of a Spill:
-
Immediately evacuate the affected area.
-
Alert laboratory personnel and the designated safety officer.
-
For minor spills, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a clearly labeled, sealed container for hazardous waste disposal.
-
For larger spills, follow your institution's emergency response protocol.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical step in the laboratory workflow to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused or Waste this compound | Labeled, sealed, and compatible hazardous waste container | Collect in a designated container for chemical waste. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware (e.g., glassware, spatulas) | Labeled hazardous waste container | Rinse with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste. Dispose of the cleaned labware according to laboratory procedures. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Labeled hazardous waste bag | Place in a designated hazardous waste bag immediately after use. |
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3][4][5]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
